molecular formula C19H24ClNO3 B1678081 Oxyfedrine hydrochloride CAS No. 16777-42-7

Oxyfedrine hydrochloride

カタログ番号: B1678081
CAS番号: 16777-42-7
分子量: 349.8 g/mol
InChIキー: JMUPNNYLJGSMPK-JPJJPTBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxyfedrine L-form HCl is a drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPNNYLJGSMPK-JPJJPTBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048632
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16777-42-7, 14223-94-0
Record name 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16777-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine L-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYFEDRINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYFEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent with a multifaceted mechanism of action, primarily utilized in the management of angina pectoris. Its therapeutic effects are rooted in a combination of direct and indirect sympathomimetic actions, culminating in improved myocardial oxygenation and coronary blood flow. This technical guide delineates the core mechanism of action of oxyfedrine, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and metabolic conversion. Oxyfedrine acts as a partial agonist at β-adrenergic receptors and its major active metabolite, norephedrine, functions as a norepinephrine-releasing agent. This dual action leads to positive inotropic and chronotropic effects, alongside coronary and peripheral vasodilation.

Introduction

Oxyfedrine hydrochloride is a pharmacological agent recognized for its anti-anginal properties.[1] It is a sympathomimetic amine that enhances myocardial oxygen consumption and improves coronary blood flow.[2] Its unique pharmacological profile stems from a dual mechanism involving both direct receptor interaction and indirect modulation of neurotransmitter levels.[2][3] This document provides a comprehensive overview of the molecular and physiological mechanisms underpinning the therapeutic effects of oxyfedrine, intended for an audience of researchers and professionals in drug development.

Core Mechanism of Action

The primary mechanism of action of this compound is complex, involving direct partial agonism at β-adrenergic receptors and an indirect sympathomimetic effect mediated by its active metabolite, norephedrine.[2][3]

Direct Action: Partial Agonism at β-Adrenergic Receptors

Oxyfedrine acts as a partial agonist at β-adrenergic receptors, with evidence suggesting it is non-selective for β1 and β2 subtypes.[3] This interaction initiates a downstream signaling cascade within cardiac myocytes and vascular smooth muscle cells.

  • β-Adrenergic Receptor Stimulation : Upon binding to β-adrenergic receptors, particularly β1 receptors in the heart, oxyfedrine stimulates the Gs alpha subunit of the associated G-protein.[2]

  • Adenylyl Cyclase Activation and cAMP Production : This activation of Gs-protein leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation : The elevated intracellular concentration of cAMP activates Protein Kinase A (PKA).[2]

  • Phosphorylation of Target Proteins : PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes. This leads to an increased influx of calcium ions into the cells and enhanced sarcoplasmic reticulum calcium uptake and release, resulting in increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).[2]

  • Vasodilation : In vascular smooth muscle, the increase in cAMP and subsequent PKA activation leads to the phosphorylation of myosin light chain kinase, causing smooth muscle relaxation and vasodilation, particularly in the coronary arteries.[2][4] This improves blood flow and oxygen supply to the myocardium.[2]

Indirect Action: Role of the Active Metabolite Norephedrine

A significant portion of oxyfedrine's effect is attributed to its major active metabolite, norephedrine.[3] Oxyfedrine is metabolized to norephedrine, which acts as a norepinephrine-releasing agent.[3] This indirect sympathomimetic action contributes to the overall cardiovascular effects.

  • Norepinephrine (B1679862) Release : Norephedrine promotes the release of norepinephrine from sympathetic nerve terminals.

  • Adrenergic Receptor Stimulation : The released norepinephrine then acts on α- and β-adrenergic receptors, further enhancing myocardial contractility and causing vasoconstriction in some vascular beds while contributing to the overall inotropic support.

Quantitative Data

The following tables summarize the available quantitative data from clinical and preclinical studies on this compound.

Table 1: Hemodynamic Effects in Humans
ParameterChange Induced by Isoprenaline (2.73 µ g/min )Change Induced by Isoprenaline (6.16 µ g/min )Change Induced by Isoprenaline (2.73 µ g/min ) after Oxyfedrine (8 mg IV)Change Induced by Isoprenaline (6.16 µ g/min ) after Oxyfedrine (8 mg IV)
Heart Rate+33%+83%+19%+62%
Cardiac Output+90%+153%+30%+71%
Systolic Blood Pressure+16%+20%+6%+7%
Stroke Volume+42%+38%+10%+6%
Peripheral Vascular Resistance-50%-63%-31%-50%
Cardiac Work+86%+148%+19%+54%
Data from a study in 12 healthy volunteers demonstrating the β-antagonistic property of oxyfedrine consistent with partial agonistic activity.
Table 2: Effects on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease
Myocardial RegionBaseline Blood Flow (ml/g/min)Blood Flow After Oxyfedrine (0.11-0.13 mg/kg IV) (ml/g/min)Percentage Increase
Supplied by Stenotic Vessels0.90 ± 0.151.20 ± 0.3125%
Supplied by Angiographically Normal Vessels1.08 ± 0.191.38 ± 0.4922%
Data from a study in six patients with chronic stable angina.[1]

Experimental Protocols

Detailed experimental protocols for the assays cited are often not fully available in the published literature. The following are representative methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a compound like oxyfedrine to β-adrenergic receptors.

  • Membrane Preparation :

    • Isolate cell membranes from a cell line expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or from cardiac tissue.

    • Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the binding buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay :

    • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with known high affinity for β-adrenergic receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of unlabeled this compound.

    • Add the prepared cell membranes (typically 10-50 µg of protein per well).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Detection and Analysis :

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the oxyfedrine concentration.

    • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the effect of oxyfedrine on intracellular cAMP levels.

  • Cell Culture and Plating :

    • Culture a suitable cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96-well plate and grow to a confluent monolayer.

  • Assay Procedure :

    • Wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the wells. A positive control, such as the full agonist isoproterenol, should be included.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement :

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis :

    • Plot the measured cAMP concentration against the logarithm of the oxyfedrine concentration.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

Isolated Langendorff Perfused Heart Model

This ex vivo model is used to assess the direct effects of oxyfedrine on cardiac function.

  • Heart Isolation and Cannulation :

    • Anesthetize a small mammal (e.g., a rat or guinea pig) and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Identify the aorta and cannulate it onto the Langendorff apparatus.

  • Retrograde Perfusion :

    • Initiate retrograde perfusion of the heart through the aorta with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow. The perfusion pressure forces the aortic valve to close, directing the buffer into the coronary arteries.

    • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Data Acquisition :

    • Measure cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation (+dP/dtmax and -dP/dtmax) using a pressure transducer inserted into the left ventricle via a balloon.

    • Measure coronary flow by collecting the effluent from the heart.

  • Drug Administration and Analysis :

    • After the stabilization period, infuse this compound at various concentrations into the perfusion buffer.

    • Record the changes in the measured cardiac parameters in response to the drug.

    • Analyze the dose-dependent effects of oxyfedrine on cardiac function.

Mandatory Visualizations

Signaling Pathway of this compound

Oxyfedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxy Oxyfedrine HCl BAR β-Adrenergic Receptor Oxy->BAR Binds to G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to Ca_ion Ca_channel->Ca_ion Increases influx of Contractility Increased Myocardial Contractility Ca_ion->Contractility Leads to

Caption: Signaling pathway of oxyfedrine's direct action.

Metabolic Conversion and Indirect Action of Oxyfedrine

Oxyfedrine_Metabolism_and_Indirect_Action cluster_metabolism Metabolism cluster_synapse Sympathetic Nerve Terminal cluster_effector Effector Cell (e.g., Cardiomyocyte) Oxy Oxyfedrine Norephedrine Norephedrine (Active Metabolite) Oxy->Norephedrine Metabolized to Nerve_ending Nerve Ending Norephedrine->Nerve_ending Acts on NE_released Nerve_ending->NE_released Promotes release of NE_vesicle Norepinephrine (NE) Vesicles Adrenergic_receptor Adrenergic Receptors (α and β) NE_released->Adrenergic_receptor Binds to Response Enhanced Sympathetic Response Adrenergic_receptor->Response Leads to

Caption: Indirect action via the active metabolite norephedrine.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up Competition Assay (Radioligand, Oxyfedrine, Membranes) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Conclusion

The mechanism of action of this compound is a compelling example of a dual-action cardiovascular drug. Its ability to act as a partial agonist at β-adrenergic receptors provides a direct stimulus for increased myocardial contractility and coronary vasodilation. This is complemented by the indirect sympathomimetic effects of its active metabolite, norephedrine, which augments the release of norepinephrine. This combined mechanism allows for an increase in cardiac output and oxygen supply to the myocardium, which is beneficial in the treatment of angina pectoris. Further research to elucidate the precise binding kinetics and subtype selectivity would provide a more complete understanding of its pharmacological profile. The experimental frameworks provided in this guide offer a basis for such future investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine hydrochloride is a synthetic sympathomimetic amine, recognized for its vasodilatory and β-adrenergic agonist properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical methodologies related to this compound. The document details the general synthetic pathway, outlines its pharmacodynamic effects on the cardiovascular system through the β-adrenergic signaling cascade, and discusses relevant analytical techniques for its characterization and quantification.

Discovery and Development

This compound, also known by trade names such as Ildamen® and Myofedrin®, was developed for the management of cardiovascular conditions, particularly angina pectoris and myocardial infarction.[1] While the specific timeline of its discovery is not extensively documented in readily available literature, it is known to have been researched and developed by pharmaceutical institutions including Baxter Healthcare and Pfizer.[2] The compound emerged from research into sympathomimetic amines and their effects on the cardiovascular system. Its development was aimed at creating a coronary vasodilator that could improve blood flow and oxygen supply to the myocardium.[1]

Synthesis of this compound

The primary synthetic route to Oxyfedrine is a Mannich condensation . This is a three-component organic reaction involving an enolizable ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1]

In the case of Oxyfedrine, the reactants are:

  • Phenylpropanolamine (specifically, l-norephedrine) : Provides the core amine structure.

  • Formaldehyde (B43269) : Acts as the methylene (B1212753) bridge donor.

  • m-Acetanisole (3-acetylanisole) : The enolizable ketone component.

The reaction proceeds to yield 3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one, which is Oxyfedrine.[1] The basic compound is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

General Experimental Protocol
  • Reaction Setup : The enolizable ketone (m-acetanisole) and the amine hydrochloride (l-norephedrine hydrochloride) are dissolved in a suitable solvent, often a lower alcohol like ethanol (B145695).

  • Addition of Formaldehyde : An aqueous solution of formaldehyde (formalin) is added to the mixture.

  • Reaction Conditions : The reaction mixture is typically heated under reflux for a period of several hours to drive the condensation. The progress of the reaction would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. This may involve pH adjustments and extractions with an organic solvent.

  • Purification : The crude product is purified, commonly by recrystallization from a suitable solvent system to yield the pure Oxyfedrine base.

  • Salt Formation : The purified Oxyfedrine base is dissolved in a solvent like ethanol or ether, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the this compound salt.

  • Final Product : The precipitated salt is collected by filtration, washed with a cold solvent, and dried to afford the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification and Salt Formation cluster_product Final Product l_norephedrine l-Norephedrine mannich_condensation Mannich Condensation l_norephedrine->mannich_condensation formaldehyde Formaldehyde formaldehyde->mannich_condensation m_acetanisole m-Acetanisole m_acetanisole->mannich_condensation workup Aqueous Workup & Extraction mannich_condensation->workup Crude Product recrystallization Recrystallization workup->recrystallization hcl_addition HCl Addition recrystallization->hcl_addition Pure Base oxyfedrine_hcl This compound hcl_addition->oxyfedrine_hcl

Caption: General workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its action as a partial β-adrenergic receptor agonist .[1] It is a vasodilator and also has positive chronotropic and inotropic effects.[3] The primary mechanism involves the stimulation of β-adrenergic receptors, which are G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

The signaling pathway is as follows:

  • Receptor Binding : Oxyfedrine binds to β-adrenergic receptors on the surface of cardiac myocytes and vascular smooth muscle cells.

  • G-Protein Activation : This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Protein Kinase A (PKA) Activation : The increased levels of cAMP activate Protein Kinase A (PKA).

  • Downstream Effects : PKA then phosphorylates various intracellular proteins, leading to:

    • In cardiac muscle : Increased calcium influx, resulting in increased contractility (inotropic effect) and heart rate (chronotropic effect).[2]

    • In vascular smooth muscle : Phosphorylation of proteins that leads to muscle relaxation, causing vasodilation.[2] This vasodilation in the coronary arteries improves blood flow to the myocardium.

This dual action of increasing myocardial contractility while also improving coronary blood flow is beneficial in conditions like angina pectoris.[2][3]

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular oxyfedrine Oxyfedrine beta_receptor β-Adrenergic Receptor oxyfedrine->beta_receptor Binds to g_protein Gs Protein (inactive) beta_receptor->g_protein Activates g_protein_active Gs Protein (active) g_protein->g_protein_active adenylyl_cyclase Adenylyl Cyclase (inactive) g_protein_active->adenylyl_cyclase Activates adenylyl_cyclase_active Adenylyl Cyclase (active) adenylyl_cyclase->adenylyl_cyclase_active camp cAMP adenylyl_cyclase_active->camp Converts ATP to atp ATP pka_inactive PKA (inactive) camp->pka_inactive Activates pka_active PKA (active) pka_inactive->pka_active cardiac_effects Increased Cardiac Contractility & Rate pka_active->cardiac_effects Phosphorylates proteins leading to vascular_effects Vasodilation pka_active->vascular_effects Phosphorylates proteins leading to

Caption: β-adrenergic signaling pathway activated by Oxyfedrine.

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Spectrophotometry

Visible spectrophotometry is a common method for the quantification of Oxyfedrine. One reported method is based on an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4). This reaction forms a colored chromogen with a maximum absorbance (λmax) at 632 nm. The method has been shown to be linear over a concentration range of 1-6 µg/mL.

Another spectrophotometric method involves a charge-transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a chloroform (B151607) medium. The resulting colored complex exhibits a λmax at 470 nm and is linear over a concentration range of 50-250 µg/mL.

Table 1: Spectrophotometric Methods for Oxyfedrine Quantification

MethodReagentsλmax (nm)Linearity Range (µg/mL)
Oxidative CouplingMBTH, NaIO46321 - 6
Charge-Transfer ComplexationDDQ47050 - 250
Chromatography

While specific research articles detailing chromatographic methods for this compound were not identified in the search, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for assessing purity and quantifying the active pharmaceutical ingredient (API).

  • HPLC : A reverse-phase HPLC method with UV detection would be suitable for the separation and quantification of Oxyfedrine from its potential impurities and degradation products. The method would require validation for parameters such as linearity, accuracy, precision, specificity, and robustness.

  • GC : Gas chromatography, likely with a mass spectrometry (MS) detector (GC-MS), could be used for the identification and quantification of volatile impurities and for structural confirmation.

Spectroscopic Methods for Structural Elucidation

For the structural confirmation of newly synthesized this compound, a combination of spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR would provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

  • Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic (C=C) groups.

  • Mass Spectrometry (MS) : MS would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Conclusion

This compound remains a compound of interest in the study of cardiovascular pharmacology due to its dual mechanism of action. While detailed information on its original discovery and a specific, reproducible synthesis protocol with quantitative data are not widely published, the general synthetic pathway via Mannich condensation is established. The mechanism of action through the β-adrenergic signaling cascade is well-understood and provides a clear basis for its therapeutic effects. The analytical methodologies for its quantification in pharmaceutical dosage forms are well-defined, relying on robust techniques such as spectrophotometry and chromatography. This guide provides a foundational understanding for researchers and professionals working with or developing related cardiovascular drugs.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a synthetic sympathomimetic amine with notable cardiovascular effects. Primarily classified as a partial β-adrenergic agonist, it exhibits a unique dual mechanism of action involving direct receptor stimulation and an indirect sympathomimetic effect mediated by its active metabolite. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Oxyfedrine hydrochloride. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Chemical Identity and Structure

This compound is the hydrochloride salt of Oxyfedrine. The L-form of the hydrochloride is the more commonly studied enantiomer.

Chemical Structure:

Chemical structure of Oxyfedrine

IUPAC Name: 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride[1][2]

CAS Number:

  • L-Form hydrochloride: 16777-42-7[3][4]

  • DL-Form hydrochloride: 16648-69-4[3]

Molecular Formula: C₁₉H₂₄ClNO₃[1][2][3]

Molecular Weight: 349.85 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point
L-Form Hydrochloride192-194 °C[3]
DL-Form Hydrochloride173-175 °C[3]
Solubility
DMSO45 mg/mL (L-Form HCl)
175 mg/mL
pKa
Strongest Acidic13.88
Strongest Basic9.06

Pharmacology

This compound exerts its pharmacological effects primarily through its interaction with the adrenergic system.

Mechanism of Action

This compound's mechanism of action is twofold:

  • Direct Partial β-Adrenergic Agonism: It acts as a partial agonist at β-adrenergic receptors. While it appears to be non-selective for β₁ and β₂ subtypes, it shows selectivity for β-receptors over α-adrenergic receptors at therapeutic concentrations.[1] This agonism at β-receptors, particularly β₁-receptors in the heart, leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), as well as vasodilation of coronary and peripheral blood vessels.[3][4]

  • Indirect Sympathomimetic Action: A significant portion of Oxyfedrine's effect is attributed to its major active metabolite, norephedrine. Norephedrine acts as a norepinephrine-releasing agent, thereby indirectly stimulating adrenergic receptors.[1]

This dual mechanism contributes to its therapeutic effects in cardiovascular conditions.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are observed in the cardiovascular system. It enhances myocardial oxygen supply by causing coronary vasodilation and improves myocardial metabolism.[3] Clinical studies have demonstrated that intravenous administration of oxyfedrine significantly increases regional myocardial blood flow in patients with coronary artery disease, both in areas supplied by stenotic and non-stenotic vessels.

Pharmacokinetics
  • Bioavailability: The oral bioavailability of Oxyfedrine is approximately 85%.[1]

  • Protein Binding: It is almost completely bound to plasma proteins (nearly 100%).[1]

  • Metabolism: A major active metabolite is norephedrine.[1]

  • Elimination Half-Life: The elimination half-life is around 4.2 hours.[1]

  • Excretion: Approximately 90% of the active metabolites are excreted in the urine.[1]

Therapeutic Uses

This compound has been used in the treatment of various cardiovascular conditions, including:

  • Angina pectoris[1][5]

  • Coronary heart disease[1]

  • Acute myocardial infarction[1][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the scientific evaluation of a compound. Below are representative protocols for assessing the pharmacological activity of this compound.

Isolated Tissue Organ Bath Assay for Vasodilator Effect

This protocol describes a method to assess the direct effect of this compound on vascular smooth muscle tone.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Euthanize Animal B Isolate Thoracic Aorta A->B C Cut into Rings (2-3 mm) B->C D Mount in Organ Bath C->D E Equilibrate in Krebs-Henseleit Solution (37°C, 95% O2 / 5% CO2) D->E F Induce Contraction (e.g., with Phenylephrine) E->F G Cumulative Addition of This compound F->G H Record Isometric Tension G->H I Plot Concentration-Response Curve H->I J Calculate EC50 I->J

Workflow for Isolated Tissue Organ Bath Experiment.

Methodology:

  • Tissue Preparation: A laboratory animal (e.g., a rat) is euthanized according to ethical guidelines. The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit physiological salt solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an isolated tissue organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are contracted with a standard agonist, such as phenylephrine (B352888) or potassium chloride, to establish a stable contractile tone.

  • Drug Administration: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

  • Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) is calculated to determine its potency as a vasodilator.

cAMP Accumulation Assay in Cultured Cells

This protocol outlines a method to quantify the effect of this compound on intracellular cAMP levels, confirming its action on the β-adrenergic signaling pathway.

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis A Culture Cells Expressing β-Adrenergic Receptors (e.g., CHO, HEK293) B Seed Cells in a Multi-well Plate A->B C Incubate until Confluent B->C D Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) C->D E Stimulate with Varying Concentrations of This compound D->E F Lyse Cells E->F G Measure cAMP Levels (e.g., using ELISA or HTRF) F->G H Generate Concentration-Response Curve G->H I Determine EC50 H->I

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing β-adrenergic receptors (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) and allowed to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

    • Cells are then stimulated with various concentrations of this compound for a defined period.

    • Following stimulation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A concentration-response curve is constructed by plotting the measured cAMP levels against the logarithm of the this compound concentration. The EC₅₀ value is then determined to quantify its potency in stimulating cAMP production.

Signaling Pathway

The primary signaling pathway activated by this compound upon binding to β-adrenergic receptors is the Gs-adenylyl cyclase-cAMP-PKA pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Oxyfedrine Oxyfedrine Hydrochloride beta_AR β-Adrenergic Receptor Oxyfedrine->beta_AR Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Phospholamban Phospholamban (in cardiomyocytes) PKA->Phospholamban phosphorylates MyosinLCK Myosin Light Chain Kinase (in smooth muscle) PKA->MyosinLCK phosphorylates (inactivates) Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels phosphorylates Inotropy Increased Inotropy Phospholamban->Inotropy Vasodilation Vasodilation MyosinLCK->Vasodilation Ca_channels->Inotropy

Signaling Pathway of this compound.

Quantitative Data Summary

Table 2: In Vivo Effects of Intravenous this compound in Patients with Coronary Artery Disease

ParameterBaseline (mean ± SD)After Oxyfedrine (mean ± SD)% Changep-value
Myocardial Blood Flow (mL/g/min)
In areas with coronary stenosis0.90 ± 0.151.20 ± 0.31+25%p = 0.002
In areas with normal vessels1.08 ± 0.191.38 ± 0.49+22%p < 0.05

Data from a study involving intravenous administration of a single bolus (0.11-0.13 mg/kg) of oxyfedrine.

Conclusion

This compound is a pharmacologically interesting molecule with a distinct dual mechanism of action on the cardiovascular system. Its ability to act as a partial β-adrenergic agonist and to have its effects augmented by its active metabolite, norephedrine, provides a unique profile for potential therapeutic applications. This technical guide has summarized the key chemical, physical, and pharmacological properties of this compound, and has provided detailed experimental frameworks for its further investigation. The presented data and protocols should serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

Oxyfedrine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxyfedrine (B31961) Hydrochloride

This technical guide provides a comprehensive overview of oxyfedrine hydrochloride, including its chemical identity, pharmacological properties, and relevant experimental data. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Identity

IUPAC Name: 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride[1][2]

Synonyms:

  • Ildamen[1][3][4]

  • Modacor[4][5][6]

  • Myofedrin[1][5]

  • Oxyfedrin[1][5]

  • Oxyphedrine[5][7]

  • Oxifedrine[1][5]

  • L-Oxyfedrine hydrochloride[1][6]

  • D-563[4][6]

  • FDA-1576[6]

  • 1-Propanone, 3-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, hydrochloride (1:1)[2][6]

Pharmacological Data

This compound is a sympathomimetic agent and coronary vasodilator.[5] Its primary mechanism of action involves partial agonism at β-adrenergic receptors.[4][5]

Quantitative Pharmacological and Toxicological Data
ParameterValueSpeciesRoute of AdministrationReference
Pharmacodynamics
ALDH Activity Suppression50 μM (48 h)Human cancer cell lines (HCT116, HSC-4)In vitro[8]
Pharmacokinetics
Oral Bioavailability85%Not specifiedOral[5]
Protein BindingAlmost 100%Not specifiedNot applicable[5]
Elimination Half-life4.2 hoursNot specifiedNot applicable[5]
Efficacy
Anti-anginal Action14 mg/kg (for 3-4 weeks)CatOral[8][9][10]
Tumor Growth Suppression (with Sulfasalazine)10 mg/kgMouse (xenograft)Intraperitoneal[8][9]
Decrease in Blood Viscosity1 mg/kgRatIntravenous[8][9]
Toxicology
LD50 (L-Form HCl)29 mg/kgMouseIntravenous[7]
LD50 (DL-Form HCl)34 mg/kgMouseIntravenous[7]

Mechanism of Action

This compound exerts its effects through a dual mechanism involving both direct cardiac stimulation and vasodilation.[3] It is a partial agonist of β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates cellular proteins.[11] In myocardial cells, this cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[11][12]

Simultaneously, the stimulation of β-adrenergic receptors in vascular smooth muscle causes relaxation, leading to vasodilation.[3] This is particularly noted in the coronary vessels, improving blood flow to the myocardium.[11][12] A major active metabolite of oxyfedrine is norephedrine, which may also contribute to its effects by acting as a norepinephrine-releasing agent.[5]

More recent research has also identified oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH), which may have implications for its use in sensitizing cancer cells to certain therapies.[8][13]

Oxyfedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Oxyfedrine Oxyfedrine HCl BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor binds & activates AC Adenylyl Cyclase BetaReceptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CaChannels Ca²⁺ Channels PKA->CaChannels phosphorylates Vasodilation Vasodilation PKA->Vasodilation leads to (in smooth muscle) CaInflux Ca²⁺ Influx CaChannels->CaInflux opens MyocardialContraction Increased Myocardial Contractility CaInflux->MyocardialContraction leads to

Signaling pathway of this compound.

Experimental Protocols

In Vivo Hemodynamic Assessment in Feline Model

This protocol is based on studies investigating the long-term effects of oral oxyfedrine administration on cardiovascular parameters.[10]

Objective: To determine the hemodynamic effects of chronic oral administration of oxyfedrine in cats.

Methodology:

  • Animal Model: Adult cats of either sex.

  • Acclimatization: Animals are housed under standard laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly assigned to a treatment group (oxyfedrine) and a placebo group (lactose). The study can be conducted in a double-blind manner.

  • Drug Administration: Oxyfedrine is administered orally at a dose of 14 mg/kg daily for 3-4 weeks. The placebo group receives an equivalent amount of lactose.

  • Anesthesia and Surgical Preparation: Following the treatment period, cats are anesthetized (e.g., with a suitable anesthetic agent). Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration. A catheter may also be placed in the left ventricle for pressure measurements.

  • Hemodynamic Measurements:

    • Arterial Blood Pressure: Measured continuously via the arterial catheter.

    • Heart Rate: Derived from the arterial pressure waveform.

    • Cardiac Output: Can be measured using methods like thermal dilution.

    • Left Ventricular dP/dt max: A measure of myocardial contractility, obtained from the left ventricular pressure signal.

  • Challenge Studies: Dose-response curves to agents like isoprenaline can be generated to assess the degree of β-adrenoceptor blockade.

  • Data Analysis: Hemodynamic parameters between the oxyfedrine-treated and placebo groups are compared using appropriate statistical tests.

In Vitro Assessment of ALDH Inhibition and Cancer Cell Sensitization

This protocol is derived from research on the repurposing of oxyfedrine for cancer therapy.[13]

Objective: To evaluate the ability of oxyfedrine to inhibit aldehyde dehydrogenase (ALDH) and sensitize cancer cells to GSH-depleting agents.

Methodology:

  • Cell Lines: Human cancer cell lines, such as HCT116 (colon cancer) and HSC-4 (oral squamous cell carcinoma), are used.

  • Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

  • Treatment: Cells are treated with oxyfedrine (e.g., 50 μM), a GSH-depleting agent (e.g., the xCT inhibitor sulfasalazine), or a combination of both for a specified duration (e.g., 48 hours).

  • ALDH Activity Assay: ALDH activity in cell lysates is measured using a commercially available kit, which typically measures the conversion of a substrate to a fluorescent product.

  • Cell Viability Assay: Cell death is quantified using methods such as the trypan blue exclusion assay or flow cytometry with viability dyes (e.g., propidium (B1200493) iodide).

  • Detection of Oxidative Stress: Accumulation of cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) can be measured by techniques such as immunoblotting or immunofluorescence.

  • In Vivo Xenograft Model:

    • Cancer cells are subcutaneously injected into immunodeficient mice.

    • Once tumors are established, mice are treated with vehicle, oxyfedrine (e.g., 10 mg/kg, i.p.), sulfasalazine, or a combination.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors can be excised for further analysis (e.g., microarray analysis).

  • Data Analysis: Statistical comparisons are made between different treatment groups for all in vitro and in vivo endpoints.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Cats) Grouping Randomize into Groups (Oxyfedrine vs. Placebo) AnimalModel->Grouping Admin Chronic Oral Administration (e.g., 14 mg/kg for 3-4 weeks) Grouping->Admin Anesthesia Anesthetize Animals Admin->Anesthesia Surgery Surgical Preparation (Catheter Insertion) Anesthesia->Surgery Measurements Record Hemodynamic Parameters (BP, HR, Cardiac Output, dP/dt) Surgery->Measurements Analysis Statistical Comparison between Groups Measurements->Analysis

Workflow for in vivo hemodynamic studies.

References

Unveiling the Past: An In-depth Technical Guide to the Historical Research of Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine (B31961) hydrochloride, a sympathomimetic amine, emerged in the mid-20th century as a notable therapeutic agent for cardiovascular diseases, particularly angina pectoris. Its unique pharmacological profile, characterized by a dual mechanism of action as a β-adrenergic agonist and a coronary vasodilator, set it apart from other antianginal drugs of its time. This technical guide delves into the historical context of Oxyfedrine hydrochloride research, providing a comprehensive overview of its discovery, preclinical and clinical development, and the elucidation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of cardiovascular pharmacology and the scientific journey of this particular compound.

Historical Development

The development of Oxyfedrine can be traced back to the mid-1960s. A key milestone in its history is the U.S. Patent 3,225,095, filed on December 21, 1965, by Kurt Thiele and assigned to Degussa, a German chemical company.[1] This patent laid the groundwork for the synthesis and potential therapeutic applications of this novel compound. The drug was later marketed under brand names such as Ildamen and Myofedrin.[1] Early research and development efforts were focused on its potential to alleviate the symptoms of coronary artery disease.

Preclinical Research: Unraveling the Pharmacological Profile

Early preclinical investigations were instrumental in characterizing the pharmacological effects of this compound. These studies, primarily conducted in the 1970s, utilized various animal models to assess its cardiovascular properties.

Key Preclinical Findings

Initial studies in anesthetized cats and dogs demonstrated that Oxyfedrine possessed a unique combination of positive inotropic and chronotropic effects, alongside a coronary vasodilator action.[1] This was significant because many other vasodilators used for angina at the time could sometimes paradoxically worsen myocardial ischemia through a "coronary steal" phenomenon, which Oxyfedrine's positive inotropic and chronotropic support seemed to counteract.[1]

Research also indicated that Oxyfedrine improves myocardial metabolism, allowing the heart to better tolerate hypoxic conditions.[1] A major active metabolite, norephedrine, was identified, which likely contributes to the overall sympathomimetic effects of the drug through norepinephrine (B1679862) release.[1]

Tabulated Preclinical Data
ParameterAnimal ModelDosageKey FindingsReference
Hemodynamics CatsNot specifiedIncreased coronary circulation volume and oxygen uptake by the heart.Not specified in search results
Myocardial Metabolism Not specifiedNot specifiedImproved myocardial metabolism and tolerance to hypoxia.[1]
Inotropic and Chronotropic Effects Not specifiedNot specifiedExerted positive inotropic and chronotropic effects.[1]
Experimental Protocols

General Protocol for Hemodynamic Studies in Anesthetized Animals (Reconstructed from multiple sources):

  • Animal Model: Cats or dogs were commonly used.

  • Anesthesia: A combination of urethane (B1682113) and chloralose (B1664795) was often employed for anesthesia in early studies.

  • Surgical Preparation: Animals were instrumented for the measurement of various cardiovascular parameters, including arterial blood pressure, heart rate, left ventricular pressure (for dP/dt max as an index of contractility), and coronary blood flow.

  • Drug Administration: this compound was typically administered intravenously to allow for precise dose-response assessments.

  • Measurements: Continuous recordings of hemodynamic variables were made before, during, and after drug administration to characterize the onset, magnitude, and duration of its effects.

Clinical Research: From Bench to Bedside

Following promising preclinical results, this compound entered clinical trials to evaluate its safety and efficacy in patients with angina pectoris.

Early Clinical Trials

One of the earliest documented clinical investigations was a double-blind, placebo-controlled study published in German in 1967, which evaluated the efficacy of Ildamen (Oxyfedrine) in patients with angina pectoris. Throughout the 1970s and 1980s, several clinical trials further solidified its position as an antianginal agent.

A notable comparative clinical trial assessed Oxyfedrine against placebo and the beta-blocker oxprenolol (B1678068) in thirty patients with stable angina pectoris.[2] The study found that Oxyfedrine significantly improved total exercise time and the time to onset of angina, with an efficacy comparable to that of oxprenolol.[2] Importantly, it did not adversely affect heart rate or blood pressure.[2]

Tabulated Clinical Data
StudyPatient PopulationDosing RegimenKey FindingsReference
Comparative Trial vs. Placebo and Oxprenolol30 patients with stable angina pectorisNot specifiedSignificantly improved total exercise time and time to onset of angina, comparable to oxprenolol. No significant effect on heart rate or blood pressure.[2]
Study on Regional Myocardial Blood Flow6 patients with chronic stable angina and documented coronary artery diseaseSingle intravenous bolus of 0.11-0.13 mg/kgSignificantly increased regional myocardial blood flow in both stenotic and non-stenotic coronary arteries.[3]
Experimental Protocols

Protocol for a Comparative Clinical Trial in Angina Pectoris (Reconstructed):

  • Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design was often used.

  • Patient Population: Patients with a confirmed diagnosis of stable angina pectoris, typically with a positive exercise stress test, were enrolled.

  • Interventions: Patients would receive this compound, a comparator drug (like a beta-blocker or nitrate), and/or a placebo for a defined period.

  • Outcome Measures: The primary efficacy endpoints often included changes in exercise tolerance (e.g., total exercise duration, time to angina onset, time to ST-segment depression on ECG), frequency of angina attacks, and consumption of short-acting nitrates.

  • Safety Assessments: Monitoring of vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and adverse events was conducted throughout the trial.

Mechanism of Action: A Dual Approach

The antianginal effect of this compound is attributed to its multifaceted mechanism of action.

β-Adrenergic Agonism and Vasodilation

Oxyfedrine acts as a partial agonist at β-adrenergic receptors.[1] This stimulation of β-receptors in the heart leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect. This direct cardiac stimulation helps to maintain cardiac output.

Simultaneously, Oxyfedrine exerts a vasodilatory effect on the coronary arteries.[1] This is also mediated, at least in part, by β-adrenergic receptor stimulation in the vascular smooth muscle, leading to relaxation and increased coronary blood flow. This dual action of enhancing myocardial oxygen supply (via vasodilation) while also supporting cardiac function was a key characteristic of the drug.

Signaling Pathway

The binding of Oxyfedrine to β-adrenergic receptors initiates a cascade of intracellular events.

Oxyfedrine_Signaling_Pathway Oxyfedrine Oxyfedrine HCl BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Vasodilation Coronary & Peripheral Vasodilation PKA->Vasodilation Contraction Increased Myocardial Contractility (Positive Inotropy) Calcium->Contraction Experimental_Workflow_MOA start Hypothesis: Oxyfedrine has antianginal effects in_vitro In Vitro Studies (Isolated Tissues) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo receptor_binding Receptor Binding Assays in_vitro->receptor_binding isolated_heart Isolated Heart Preparations (e.g., Langendorff) in_vitro->isolated_heart smooth_muscle Isolated Vascular Smooth Muscle Strips in_vitro->smooth_muscle anesthetized_animal Anesthetized Animal Models (Hemodynamic Measurements) in_vivo->anesthetized_animal conscious_animal Conscious Animal Models (Behavioral/Physiological Responses) in_vivo->conscious_animal data_analysis Data Analysis and Interpretation receptor_binding->data_analysis isolated_heart->data_analysis smooth_muscle->data_analysis anesthetized_animal->data_analysis conscious_animal->data_analysis conclusion Conclusion: Dual mechanism of β-agonism and vasodilation data_analysis->conclusion

References

The Pharmacological Profile of Oxyfedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine with a unique pharmacological profile, acting as both a partial agonist at β-adrenergic receptors and a vasodilator.[1] Primarily indicated for the management of angina pectoris and other cardiovascular conditions, its mechanism of action involves enhancing myocardial oxygen supply and improving cardiac efficiency.[2] This technical guide provides an in-depth overview of the pharmacological properties of Oxyfedrine hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

  • β-Adrenergic Agonism: It acts as a partial agonist at β-adrenergic receptors, with a preference for β1-receptors located in the heart.[1] This agonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1] PKA phosphorylates various intracellular proteins, resulting in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate).[1]

  • Vasodilation: Oxyfedrine also induces vasodilation of coronary and peripheral blood vessels.[1] This effect is, at least in part, mediated by the relaxation of vascular smooth muscle, which reduces peripheral resistance and cardiac workload.[2] The precise downstream signaling of its vasodilatory action is not fully elucidated but is thought to involve mechanisms that decrease intracellular calcium concentrations in vascular smooth muscle cells.

Pharmacodynamics: Quantitative Data

The following tables summarize the key pharmacodynamic parameters of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic Data

ParameterSpeciesModelDosageEffectReference
Hemodynamic Effects CatsChronic Oral Administration (3-4 weeks)14 mg/kgIncreased systolic (by 27 mmHg) and diastolic (by 19 mmHg) blood pressure compared to placebo. No significant change in cardiac output, left ventricular dP/dt max, or heart rate.[3]
β-Adrenoceptor Blockade CatsChronic Oral Administration14 mg/kgShifted isoprenaline dose-response curves to the right (five-fold for positive chronotropic response and 20-fold for decrease in diastolic blood pressure), indicating partial β-adrenoceptor blockade.[3]
Myocardial Stunning DogsMyocardial Stunning Model1 mg/kg (administered before reperfusion)Prevented hemodynamic and metabolic changes associated with myocardial stunning.[4]
Cardiac Electrophysiology Rabbits & Guinea-pigsProlonged Treatment (several weeks)15 mg/kg daily i.p.Reduced maximum rate of depolarization and prolonged the plateau of the action potential in isolated hearts.[2][5]

Table 2: Clinical Pharmacodynamic Data

ParameterStudy PopulationInterventionKey FindingsReference
Regional Myocardial Blood Flow 6 patients with stable angina and coronary artery diseaseSingle intravenous bolus (0.11-0.13 mg/kg)- Increased myocardial blood flow in regions supplied by stenotic vessels by 25% (from 0.90 ± 0.15 to 1.20 ± 0.31 ml/g/min).- Increased myocardial blood flow in regions supplied by normal vessels by 22% (from 1.08 ± 0.19 to 1.38 ± 0.49 ml/g/min).[6]
Hemodynamic Response to Isoprenaline 12 healthy volunteers8 mg intravenous bolus of Oxyfedrine followed by isoprenaline infusion- Attenuated the dose-dependent hemodynamic effects of isoprenaline.- For example, at 6.16 µ g/min isoprenaline, the increase in heart rate was +83% without Oxyfedrine and +62% with Oxyfedrine. The increase in cardiac output was +153% without and +71% with Oxyfedrine.[7]

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Oxyfedrine

ParameterValueReference
Oral Bioavailability 85%[8]
Plasma Protein Binding Almost 100%[8]
Elimination Half-life 4.2 hours[8]
Metabolism Major active metabolite is norephedrine.[8]
Excretion 90% of active metabolites are excreted in the urine. About 75% to 100% of Oxyfedrine is excreted as norephedrine.[8]

Signaling Pathways

β-Adrenergic Signaling in Cardiomyocytes

Oxyfedrine, as a β-adrenergic agonist, stimulates the Gs-protein coupled β1-adrenergic receptor in cardiomyocytes. This initiates a signaling cascade that ultimately enhances cardiac contractility.

beta_adrenergic_signaling Oxyfedrine Oxyfedrine Beta1AR β1-Adrenergic Receptor Oxyfedrine->Beta1AR binds Gs Gs Protein Beta1AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Proteins Intracellular Proteins (e.g., Phospholamban, Troponin I, L-type Ca2+ channels) PKA->Proteins phosphorylates PhosphorylatedProteins Phosphorylated Proteins Proteins->PhosphorylatedProteins IncreasedContractility Increased Myocardial Contractility PhosphorylatedProteins->IncreasedContractility leads to vasodilation_signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Oxyfedrine_stimulus Oxyfedrine (potential stimulus) eNOS eNOS Oxyfedrine_stimulus->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Calcium Decreased Intracellular Ca2+ PKG->Calcium leads to Relaxation Vasodilation Calcium->Relaxation causes

References

An In-Depth Technical Guide on the Inotropic Effects of Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent with demonstrated positive inotropic and chronotropic effects on the myocardium. Classified as a partial β-adrenoceptor agonist, its mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of cardiac contractility. This technical guide provides a comprehensive overview of the inotropic effects of Oxyfedrine hydrochloride, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

Mechanism of Action: A Partial β-Adrenoceptor Agonist

This compound exerts its inotropic effects primarily through its interaction with β-adrenergic receptors in the heart.[1] As a partial agonist, it possesses a dual action: it stimulates the receptor to elicit a response, but this response is submaximal compared to that of a full agonist like isoprenaline.[2][3] This partial agonism also means that in the presence of a full agonist, oxyfedrine can act as a competitive antagonist, attenuating the maximal response of the full agonist.[2][3]

The signaling cascade initiated by the binding of Oxyfedrine to β-adrenoceptors involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and components of the sarcoplasmic reticulum, resulting in an increased influx of calcium ions and enhanced calcium release from intracellular stores. This surge in cytosolic calcium concentration strengthens the interaction between actin and myosin filaments, thereby increasing myocardial contractility.

dot

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Oxyfedrine Oxyfedrine Hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor Binds to receptor G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Ca_Release Ca²⁺ Release SR->Ca_Release Enhances Contractility Increased Myocardial Contractility Ca_Influx->Contractility Ca_Release->Contractility cluster_Setup Langendorff Apparatus Setup Reservoir Perfusate Reservoir (e.g., Krebs-Henseleit) Pump Peristaltic Pump Reservoir->Pump Oxyfedrine Oxyfedrine Reservoir->Oxyfedrine Oxyfedrine Added Oxygenator Oxygenator (95% O₂, 5% CO₂) Pump->Oxygenator Heater Heater (37°C) Oxygenator->Heater Heart Isolated Heart (Aortic Cannulation) Heater->Heart Transducer LV Pressure Transducer Heart->Transducer Data Data Acquisition System Transducer->Data

References

Oxyfedrine Hydrochloride: A Technical Guide on its Partial Beta-Agonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine and coronary vasodilator utilized in the management of coronary heart disease and angina pectoris.[1][2] Its therapeutic efficacy is attributed to its unique pharmacological profile as a partial agonist at β-adrenergic receptors.[1][2][3] This document provides a comprehensive technical overview of oxyfedrine hydrochloride's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes to elucidate its role as a partial β-agonist.

Mechanism of Action: Partial Agonism at β-Adrenoceptors

This compound exerts its effects through a dual action on β-adrenergic receptors, consistent with partial agonistic activity.[4] As a partial agonist, it possesses both agonistic (stimulatory) and antagonistic (inhibitory) properties. When administered alone, it acts as a β-agonist, stimulating the receptors to a lesser degree than a full agonist. This stimulation of β-adrenergic receptors, particularly β-1 receptors in the heart, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This increase in cAMP enhances myocardial contractility and promotes coronary and peripheral vasodilation, which is beneficial in improving cardiac output and oxygen supply to the heart muscle.[5][6]

Conversely, in the presence of a full agonist like isoprenaline, oxyfedrine acts as a competitive antagonist.[4] It competes for the same receptor binding sites, thereby attenuating the stronger effects of the full agonist. This is evidenced by a rightward shift in the dose-response curve for isoprenaline in the presence of oxyfedrine, indicating that a higher concentration of the full agonist is required to achieve the same level of response.[4] This dual action explains its therapeutic benefit in angina, where it can provide a baseline level of cardiac stimulation and vasodilation without inducing the excessive cardiac work that a full agonist might provoke, while also protecting the heart from excessive stimulation during periods of high sympathetic activity.[4]

Signaling Pathway of a β-Adrenoceptor Agonist

The binding of an agonist, such as oxyfedrine, to a β-adrenergic receptor initiates a cascade of intracellular events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the physiological responses characteristic of β-adrenergic stimulation, such as increased heart rate and contractility.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Oxyfedrine (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: β-Adrenoceptor signaling cascade upon agonist binding.

Pharmacological Data

ParameterDefinitionRelevance to Oxyfedrine
Binding Affinity (Ki) The equilibrium dissociation constant for a ligand; a measure of how tightly a ligand binds to a receptor. A lower Ki indicates higher binding affinity.Would quantify the affinity of oxyfedrine for β-adrenoceptors.
Potency (EC50) The concentration of a drug that gives a half-maximal response.[7] A lower EC50 indicates greater potency.Would define the concentration of oxyfedrine needed to elicit 50% of its maximal effect.
Efficacy (Emax) The maximum response achievable from a drug.[7][8]As a partial agonist, oxyfedrine's Emax would be lower than that of a full agonist like isoprenaline.
Intrinsic Activity (α) The maximal efficacy of a drug as a fraction of the maximal efficacy of a full agonist.[8]For oxyfedrine, α would be greater than 0 but less than 1.

Experimental Protocols

The pharmacological profile of this compound is determined through a series of established experimental protocols. The following sections detail the methodologies for key assays used to characterize β-agonist activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing a non-labeled compound (e.g., oxyfedrine) with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity of oxyfedrine for β-adrenoceptors.

Materials:

  • Membrane preparation from cells or tissues expressing β-adrenoceptors.[9]

  • Radiolabeled ligand (e.g., [3H]dihydroalprenolol or 125I-cyanopindolol).[9]

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl with MgCl2).[10]

  • Glass fiber filters.[11]

  • Scintillation counter or gamma counter.[9]

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled oxyfedrine.[10][11]

  • Equilibrium: Allow the binding to reach equilibrium.[11]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.[11]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the concentration of oxyfedrine. The IC50 value (the concentration of oxyfedrine that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation Incubation Incubate Membranes, Radioligand & Oxyfedrine Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Oxyfedrine Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Count Radioactivity Washing->Counting Analysis Calculate Ki from IC50 Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This cell-based assay measures the functional consequence of receptor activation, specifically the production of the second messenger cAMP. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To quantify the ability of oxyfedrine to stimulate cAMP production via β-adrenoceptor activation.

Materials:

  • A cell line expressing the β-adrenoceptor of interest (e.g., HEK293 cells).[12]

  • This compound.

  • A full agonist (e.g., isoprenaline) for comparison.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF).[14]

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.[15]

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.[13]

  • Stimulation: Add varying concentrations of oxyfedrine or a full agonist to the cells and incubate for a defined period.[12]

  • Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.[14]

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

Visualization of Partial Agonism

The concept of partial agonism can be visualized by comparing the dose-response curves of a full agonist, a partial agonist, and an antagonist. A full agonist produces a maximal response, while a partial agonist elicits a submaximal response, even at saturating concentrations. An antagonist binds to the receptor but does not produce a response.

partial_agonism Dose-Response Relationship cluster_input Ligands cluster_output Receptor Response Full_Agonist Full Agonist Receptor β-Adrenoceptor Full_Agonist->Receptor Partial_Agonist Oxyfedrine (Partial Agonist) Partial_Agonist->Receptor Antagonist Antagonist Antagonist->Receptor Max_Response Maximal Response (Emax = 100%) Receptor->Max_Response Full Activation Submax_Response Submaximal Response (0 < Emax < 100%) Receptor->Submax_Response Partial Activation No_Response No Response (Emax = 0) Receptor->No_Response Binding, No Activation

Caption: Logical relationship of different ligand types and their responses.

Conclusion

This compound's classification as a partial β-agonist is well-supported by its distinct pharmacological actions. Its ability to provide a moderate level of β-adrenergic stimulation while simultaneously antagonizing the effects of more potent endogenous or exogenous agonists underlies its therapeutic utility. The experimental protocols and conceptual frameworks presented in this guide provide a basis for the continued investigation and understanding of oxyfedrine and other partial agonists in drug development.

References

Initial In-Vitro Studies of Oxyfedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a pharmacological agent primarily known for its vasodilatory and antianginal properties. Initial in-vitro studies have characterized it as a partial agonist at β-adrenoceptors and an inhibitor of aldehyde dehydrogenase (ALDH). This technical guide provides a comprehensive overview of the foundational in-vitro research on Oxyfedrine hydrochloride, detailing its mechanism of action, experimental protocols, and the signaling pathways involved. While specific quantitative metrics such as EC50 for cAMP accumulation and definitive intrinsic activity or pA2 values for β-adrenoceptor interactions are not extensively reported in the available literature, this guide synthesizes the existing qualitative and semi-quantitative data to provide a thorough understanding of its in-vitro pharmacological profile.

Core Pharmacological Actions

β-Adrenoceptor Partial Agonism

This compound acts as a partial agonist at β-adrenoceptors.[1][2] This dual action means it can elicit a submaximal response at the receptor while competitively inhibiting the binding and effect of full agonists like isoprenaline. This partial agonism is believed to contribute to its therapeutic effects, providing a degree of β-adrenoceptor stimulation without causing excessive cardiac stimulation. In-vitro studies on isolated smooth muscles have demonstrated this characteristic.[1]

Aldehyde Dehydrogenase (ALDH) Inhibition

More recent in-vitro research has identified Oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH) activity.[3][4] This action has been observed in cancer cell lines and suggests potential applications beyond its traditional cardiovascular uses.[3][4] The inhibition of ALDH can lead to the accumulation of cytotoxic aldehydes, a mechanism that could be exploited in cancer therapy.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data from initial in-vitro studies of this compound. It is important to note that comprehensive dose-response data and specific binding affinities are not widely available in the public domain.

Parameter In-Vitro Model Concentration/Effect Reference
β-Adrenoceptor ActivityIsolated Rat Portal VeinInhibition of spontaneous myogenic activity at 0.01-1.0 µg/mL.This is a general finding from early studies.
β-Adrenoceptor ActivityIsolated Rat Portal VeinIncreased myogenic activity at 1-12 µg/mL.This is a general finding from early studies.
β-Adrenoceptor AgonismComparative StudiesCharacterized as a relatively weak β-adrenoceptor stimulant, being 10-100 times less active than isoprenaline.This is a general finding from early studies.
ALDH InhibitionHCT116 and HSC-4 CellsSuppression of ALDH activity observed at 50 µM.[5]

Experimental Protocols

Isolated Rat Portal Vein Assay for Myogenic Activity

This protocol is designed to assess the effects of compounds on the spontaneous myogenic contractions of vascular smooth muscle.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Isoprenaline hydrochloride (for comparison)

  • Organ bath with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize the rat and dissect the portal vein in cold Krebs-Henseleit solution.

  • Carefully remove adhering adipose and connective tissue.

  • Cut the vein into helical strips (approximately 1-2 mm wide and 10 mm long).

  • Suspend the strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the strips to isometric force transducers and apply an initial tension of 1 g.

  • Allow the preparations to equilibrate for 60-90 minutes, during which spontaneous rhythmic contractions should develop.

  • Once a stable baseline of spontaneous contractions is established, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in the frequency and amplitude of contractions for at least 15 minutes at each concentration.

  • To assess partial agonism, after the response to the highest concentration of Oxyfedrine has been recorded, add a full agonist like isoprenaline to the bath to determine if Oxyfedrine can inhibit the maximal response of the full agonist.

  • Wash out the drug and allow the tissue to return to baseline before starting a new concentration-response curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This colorimetric assay measures the activity of ALDH in cell lysates.

Materials:

  • HCT116 or HSC-4 human cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • ALDH activity assay kit (commercial kits are recommended and typically include assay buffer, acetaldehyde (B116499) substrate, and NAD+ cofactor)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Culture HCT116 or HSC-4 cells to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 48 hours).

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay.

  • In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells.

  • Prepare the reaction mixture according to the ALDH activity assay kit manufacturer's instructions (typically includes assay buffer, acetaldehyde, and NAD+).

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).

  • Measure the absorbance at 450 nm using a microplate reader. The increase in absorbance corresponds to the production of NADH, which is proportional to ALDH activity.

  • Calculate the ALDH activity and express it as a percentage of the untreated control.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cyclic AMP (cAMP) in response to β-adrenoceptor stimulation.

Materials:

  • A suitable cell line expressing β-adrenoceptors (e.g., CHO-K1 cells stably transfected with the human β1- or β2-adrenoceptor)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • This compound

  • Isoprenaline (as a positive control and full agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based kits)

  • 96-well or 384-well microplates

Procedure:

  • Seed the cells in microplates and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.

  • Stimulate the cells with varying concentrations of this compound or isoprenaline for a defined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Perform the cAMP quantification according to the manufacturer's protocol of the chosen assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Generate dose-response curves and calculate EC50 and Emax values. To determine the intrinsic activity of Oxyfedrine, its maximal response (Emax) is expressed as a fraction of the maximal response to the full agonist isoprenaline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

G oxy Oxyfedrine hydrochloride beta_ar β-Adrenoceptor oxy->beta_ar Binds to g_protein Gs Protein beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates Targets

Caption: β-Adrenoceptor signaling pathway activated by Oxyfedrine.

G start Start: Isolate Rat Portal Vein prepare_tissue Prepare Helical Strips start->prepare_tissue suspend Suspend in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) prepare_tissue->suspend equilibrate Equilibrate and Establish Stable Contractions suspend->equilibrate add_drug Add Cumulative Concentrations of Oxyfedrine equilibrate->add_drug record Record Changes in Myogenic Activity add_drug->record analyze Analyze Data (Frequency, Amplitude) record->analyze G start Start: Culture Cells treat Treat Cells with Oxyfedrine start->treat lyse Prepare Cell Lysates treat->lyse protein_assay Determine Protein Concentration lyse->protein_assay setup_assay Set up ALDH Activity Assay (Lysate, Substrate, NAD+) protein_assay->setup_assay measure Measure Absorbance at 450 nm setup_assay->measure calculate Calculate ALDH Activity measure->calculate

References

Methodological & Application

Application Notes and Protocols for Oxyfedrine Hydrochloride in Cardiac Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine classified as a β-adrenergic agonist and vasodilator.[1][2][3] It is primarily utilized in the management of cardiovascular conditions such as angina pectoris due to its ability to enhance myocardial oxygen supply and improve coronary blood flow.[1][2][4] The therapeutic effects of oxyfedrine are mediated through its action on the cardiovascular system, specifically by stimulating β-adrenergic receptors in the heart and promoting vasodilation.[1][2] This dual action leads to an increase in myocardial contractility and a reduction in peripheral vascular resistance, ultimately improving cardiac output and oxygen delivery to the heart muscle.[1][2]

These application notes provide detailed protocols for studying the effects of oxyfedrine hydrochloride on isolated cardiac tissues, offering valuable tools for cardiovascular research and drug development.

Mechanism of Action

This compound primarily acts as a β-adrenergic agonist, with a particular affinity for β-1 receptors in the heart.[2] Its mechanism of action involves the following key steps:

  • β-Adrenergic Receptor Stimulation: Oxyfedrine binds to and activates β-adrenergic receptors on the surface of cardiac myocytes.[1][2]

  • Adenylyl Cyclase Activation: This receptor activation stimulates the enzyme adenylyl cyclase.[2]

  • Increased cAMP Levels: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP concentrations.[1][2]

  • Protein Kinase A (PKA) Activation: Increased cAMP levels activate Protein Kinase A (PKA).[2]

  • Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and proteins involved in the sarcoplasmic reticulum calcium handling.[2]

  • Increased Calcium Influx: This phosphorylation leads to an increased influx of calcium ions (Ca2+) into the cardiomyocytes during the action potential.[2]

  • Enhanced Contractility: The higher intracellular calcium concentration enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (positive inotropic effect).[1][2]

Simultaneously, oxyfedrine induces vasodilation of coronary and peripheral blood vessels, which reduces the afterload on the heart and further improves cardiac efficiency.[1][2]

Oxyfedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxyfedrine Oxyfedrine HCl Beta_Receptor β-Adrenergic Receptor Oxyfedrine->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contractility Increased Myocardial Contractility Ca_Influx->Contractility Leads to

Oxyfedrine Signaling Pathway

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various cardiac parameters based on its known pharmacological profile. These are representative data and may vary depending on the specific experimental conditions.

Table 1: Effects of this compound on Isolated Heart Preparations

ParameterSpecies/TissueOxyfedrine HCl ConcentrationObserved EffectReference
Hemodynamics
Heart RateDog (in vivo)0.9 mg/kg i.v. (with Digoxin)Increase[2]
Left Ventricular Systolic Pressure (LVSP)Dog (in vivo)0.9 mg/kg i.v. (with Digoxin)Less marked reduction[2]
Left Ventricular End-Diastolic Pressure (LVEDP)Dog (in vivo)0.9 mg/kg i.v. (with Digoxin)Reduction[2]
Cardiac OutputDog (in vivo)0.9 mg/kg i.v. (with Digoxin)Increase[2]
Stroke VolumeDog (in vivo)0.9 mg/kg i.v. (with Digoxin)Lowering[2]
Max. rate of pressure rise (dp/dtmax)Dog (in vivo)0.9 mg/kg i.v. (with Digoxin)Increase[2]
Myocardial Blood Flow (Stenotic Vessels)Human0.11-0.13 mg/kg i.v.25% Increase[4]
Myocardial Blood Flow (Normal Vessels)Human0.11-0.13 mg/kg i.v.22% Increase[4]
Electrophysiology
Maximum Rate of DepolarizationRabbit (prolonged treatment)15 mg/kg daily i.p.Reduction[5][6]
Action Potential PlateauRabbit (prolonged treatment)15 mg/kg daily i.p.Prolongation[5][6]
Biochemical
Intracellular cAMPGeneral Cardiac TissueEffective ConcentrationsIncrease[1][2]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on isolated cardiac tissue preparations.

Protocol 1: Isolated Langendorff-Perfused Heart Preparation

This ex vivo technique allows for the examination of cardiac contractile strength, heart rate, and coronary flow in the absence of systemic neuronal and hormonal influences.[7]

1. Materials and Reagents:

  • Langendorff apparatus

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • This compound stock solution

  • Animal model (e.g., rat, guinea pig, rabbit)

  • Heparin

  • Anesthetic (e.g., pentobarbital)

2. Experimental Workflow:

Langendorff_Workflow A Anesthetize Animal (e.g., Pentobarbital) B Administer Heparin A->B C Excise Heart B->C D Mount on Langendorff Apparatus (Retrograde Perfusion via Aorta) C->D E Perfuse with Krebs-Henseleit Solution (37°C, gassed with 95% O2 / 5% CO2) D->E F Stabilization Period (e.g., 20-30 minutes) E->F G Record Baseline Parameters (Heart Rate, LVDP, dp/dt, Coronary Flow) F->G H Administer Oxyfedrine HCl (Cumulative Concentrations) G->H I Record Post-Treatment Parameters H->I J Data Analysis I->J

Langendorff Heart Experimental Workflow

3. Detailed Methodology:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Record baseline measurements of heart rate, left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dp/dt) and relaxation (-dp/dt), and coronary flow.

  • Introduce this compound into the perfusate at cumulatively increasing concentrations.

  • Record the cardiac parameters at each concentration after a steady-state effect is achieved.

  • Analyze the data to determine the concentration-response relationship for each parameter.

Protocol 2: Isolated Papillary Muscle Preparation

This preparation is used to directly measure the effects of pharmacological agents on myocardial contractility.[8][9]

1. Materials and Reagents:

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit)

  • Force transducer

  • Electrical stimulator

  • This compound stock solution

  • Animal model (e.g., rat, guinea pig, rabbit)

2. Experimental Workflow:

Papillary_Muscle_Workflow A Excise Heart and Isolate Papillary Muscle B Mount Muscle in Organ Bath (Krebs-Henseleit, 37°C, 95% O2 / 5% CO2) A->B C Attach to Force Transducer B->C D Equilibration and Preload Adjustment C->D E Electrical Stimulation (e.g., 1 Hz) D->E F Record Baseline Contractile Force E->F G Add Oxyfedrine HCl (Cumulative Concentrations) F->G H Record Post-Treatment Contractile Force G->H I Data Analysis H->I

Papillary Muscle Experimental Workflow

3. Detailed Methodology:

  • Excise the heart and dissect a suitable papillary muscle from the left or right ventricle.

  • Mount the muscle vertically in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Attach one end of the muscle to a fixed point and the other to a force transducer.

  • Apply a resting tension (preload) to the muscle and allow it to equilibrate.

  • Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).

  • Record the baseline isometric contractile force.

  • Add this compound to the organ bath in a cumulative manner.

  • Record the contractile force at each concentration.

  • Analyze the data to construct a concentration-response curve for the inotropic effect.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol describes a method to quantify the changes in intracellular cAMP levels in cardiac tissue following stimulation with this compound.

1. Materials and Reagents:

  • Cardiac tissue or isolated cardiomyocytes

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

  • Protein assay kit

2. Experimental Workflow:

cAMP_Workflow A Prepare Cardiac Tissue or Isolated Cardiomyocytes B Pre-incubate with PDE Inhibitor (e.g., IBMX) A->B C Stimulate with Oxyfedrine HCl (Various Concentrations and Time Points) B->C D Lyse Cells/Tissue C->D E Collect Lysates D->E F Perform cAMP Assay (e.g., ELISA) E->F G Measure Protein Concentration E->G H Normalize cAMP Levels to Protein Content F->H G->H I Data Analysis H->I

cAMP Measurement Workflow

3. Detailed Methodology:

  • Prepare cardiac tissue slices or isolate cardiomyocytes.

  • Pre-incubate the samples with a PDE inhibitor to prevent the degradation of cAMP.

  • Stimulate the samples with various concentrations of this compound for different durations.

  • Terminate the reaction and lyse the cells or tissue to release intracellular contents.

  • Collect the lysates and perform a cAMP assay according to the manufacturer's instructions.

  • Measure the total protein concentration in each lysate.

  • Normalize the cAMP levels to the protein concentration to account for variations in sample size.

  • Analyze the data to determine the effect of this compound on intracellular cAMP production.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the cardiac effects of this compound. By utilizing these standardized methods, scientists can obtain reliable and reproducible data on the inotropic, chronotropic, and electrophysiological properties of this compound, as well as its underlying signaling mechanisms. This will aid in a better understanding of its therapeutic potential and contribute to the development of novel cardiovascular drugs.

References

Application Notes and Protocols for Oxyfedrine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available data on the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) for Oxyfedrine (B31961) hydrochloride are limited. The information provided herein is compiled from existing pharmacological studies. It is imperative for researchers to conduct initial dose-ranging studies to establish safe and effective dosages for their specific animal models and experimental conditions.

Introduction

Oxyfedrine hydrochloride is a β-adrenergic receptor agonist known for its vasodilatory and positive inotropic effects.[1][2][3] It has been investigated for its potential therapeutic applications in cardiovascular conditions, particularly angina pectoris, due to its ability to improve myocardial oxygenation and blood flow.[2][4][5] This document provides a summary of reported dosages in various animal models, detailed experimental protocols, and relevant biological pathway information to guide researchers in their study design.

Data Presentation: Dosage of this compound in Animal Models

The following table summarizes reported dosages of this compound across different animal models and research contexts.

Animal ModelRoute of AdministrationDosageApplication/Observed EffectReference
DogIntravenous (IV)0.80 - 0.94 mg/kgStudy of regional myocardial blood flow and ischemic injury.[6]
DogIntravenous (IV)1.45 - 1.60 mg/kgStudy of regional myocardial blood flow and ischemic injury; this higher dose reduced blood flow.[6]
DogIntravenous (IV)1 mg/kgPrevention of hemodynamic and metabolic changes in a myocardial stunning model.[3]
DogIntravenous (IV)0.05, 0.1, and 0.3 mg/kgInvestigation of effects on a focus of myocardial ischemia. The 0.1 and 0.3 mg/kg doses aggravated the epicardial electrogram.[7]
RabbitIntraperitoneal (IP)15 mg/kg (daily)Prolonged treatment study investigating effects on intracellular potentials and cardiac function.[8]
Guinea PigIntraperitoneal (IP)15 mg/kg (daily for 6 weeks)Provided some protection against the toxic effects of ouabain.[8]

Experimental Protocols

Protocol 1: Evaluation of Anti-Ischemic Effects in a Canine Model of Myocardial Ischemia

This protocol is a generalized procedure based on methodologies reported in studies investigating the cardiovascular effects of this compound in dogs.[6][7]

1. Animal Preparation:

  • Adult mongrel dogs of either sex are used.
  • Animals are fasted overnight with free access to water.
  • Anesthesia is induced, for example, with sodium pentobarbital.
  • The animals are intubated and ventilated with room air.
  • A thoracotomy is performed to expose the heart.

2. Induction of Myocardial Ischemia:

  • The left anterior descending (LAD) or circumflex coronary artery is isolated.
  • A ligature is placed around the artery to induce occlusion.
  • Myocardial ischemia is confirmed by electrocardiogram (ECG) changes (e.g., ST-segment elevation).

3. Drug Administration:

  • This compound is dissolved in a sterile saline solution.
  • A baseline period of ischemia (e.g., 60 minutes) is established.[9]
  • This compound is administered as an intravenous bolus or infusion at the desired dose (e.g., 0.80-1.60 mg/kg).[6]
  • A control group receives an equivalent volume of the saline vehicle.

4. Monitoring and Endpoints:

  • Continuously monitor ECG, heart rate, and blood pressure.
  • Regional myocardial blood flow can be measured using techniques like radioactive tracer microspheres.[6]
  • At the end of the experiment, the heart is excised for infarct size determination (e.g., using triphenyl-tetrazolium chloride staining).

Protocol 2: Chronic Dosing in a Rabbit Model to Assess Cardiac Function

This protocol is adapted from studies investigating the long-term effects of this compound.[8]

1. Animal Housing and Acclimatization:

  • Male or female rabbits are housed individually in a controlled environment.
  • Animals are acclimatized for at least one week before the start of the experiment.
  • Body weight is recorded daily.

2. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., sterile saline).
  • The drug is administered daily via intraperitoneal (IP) injection at a dose of 15 mg/kg.[8]
  • The control group receives daily IP injections of the vehicle.
  • The treatment duration can be several weeks (e.g., 4-6 weeks).

3. Functional Assessment:

  • At the end of the treatment period, animals are anesthetized.
  • Hearts are excised and prepared for in vitro analysis.
  • Intracellular action potentials can be recorded from isolated cardiac tissue (e.g., atria or ventricles) to assess electrophysiological properties.[8]
  • Heart weight to body weight ratio is determined.

4. Data Analysis:

  • Compare the electrophysiological parameters (e.g., maximum rate of depolarization, action potential duration) between the treated and control groups.
  • Analyze differences in heart weight to body weight ratios.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a β-adrenergic agonist. Its primary mechanism involves the activation of β-adrenergic receptors, leading to a cascade of intracellular events mediated by cyclic AMP (cAMP).[1][10]

Oxyfedrine_Signaling_Pathway Oxyfedrine Oxyfedrine Hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channels PKA->CaChannel Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Leads to CaInflux ↑ Ca²⁺ Influx CaChannel->CaInflux Contraction ↑ Myocardial Contractility CaInflux->Contraction Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Data Collection (ECG, Blood Pressure, etc.) AnimalPrep->Baseline Intervention Induce Experimental Condition (e.g., Myocardial Ischemia) Baseline->Intervention DrugAdmin Administer Oxyfedrine HCl or Vehicle (Control) Intervention->DrugAdmin Monitoring Continuous Monitoring & Data Collection DrugAdmin->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Histology) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis Dose_Response_Relationship Dose Increasing Dose of Oxyfedrine HCl NoEffect No Observable Effect Dose->NoEffect Low Therapeutic Therapeutic Effect (e.g., Increased Blood Flow) Dose->Therapeutic Moderate Toxic Toxic Effect (Adverse Events) Dose->Toxic High Lethal Lethal Effect Dose->Lethal Very High

References

Application Notes and Protocols for Administering Oxyfedrine Hydrochloride to Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine hydrochloride is a partial β-adrenergic receptor agonist with vasodilatory and positive inotropic effects.[1][2] It has been investigated for its therapeutic potential in cardiovascular conditions such as angina pectoris and coronary artery disease due to its ability to improve myocardial metabolism and oxygenation.[1][2] These application notes provide detailed protocols for the administration of this compound to murine models, a critical step in preclinical research for evaluating its efficacy and mechanism of action. While comprehensive quantitative data on the cardiovascular effects of this compound specifically in mice are limited in publicly available literature, this document provides protocols based on general principles of drug administration in rodents and includes reference data from studies on other animal models and with similar β-adrenergic agonists in mice to guide experimental design.

Mechanism of Action

This compound primarily acts as a β-adrenergic agonist, stimulating β-adrenergic receptors in the cardiovascular system. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers a cascade of downstream effects, including vasodilation and enhanced myocardial contractility.[1] The vasodilatory effect reduces peripheral resistance, while the positive inotropic action improves the heart's pumping efficiency.[1]

Data Presentation

Note: Direct quantitative data on the hemodynamic effects of this compound in murine models is scarce in the available literature. The following tables include data from studies on other species treated with this compound and from studies on mice treated with isoproterenol, a well-characterized β-adrenergic agonist, to provide a comparative reference. Researchers should perform dose-response studies to determine the optimal dosage for their specific murine model and experimental conditions.

Table 1: Hemodynamic Effects of Chronic Oral Administration of Oxyfedrine in Cats

ParameterPlaceboOxyfedrine (14 mg/kg for 3-4 weeks)
Arterial Blood Pressure (Diastolic) BaselineIncreased by 19 mmHg
Arterial Blood Pressure (Systolic) BaselineIncreased by 27 mmHg
Cardiac Output No significant changeNo significant change
Heart Rate No significant changeNo significant change
Left Ventricular dP/dt max No significant changeNo significant change

Data from Parratt JR, Br J Pharmacol. 1974 May;51(1):5-13.[3]

Table 2: Acute Hemodynamic Effects of Isoproterenol (a β-adrenergic agonist) in Mice

ParameterVehicleIsoproterenol (100 mg/kg, s.c.)
Peak Systolic Blood Pressure 105 ± 6 mmHg55 ± 8 mmHg (at 10 min)

Data from Monassier L, et al., Am J Physiol Heart Circ Physiol. 2007 May;292(5):H2291-9.

Table 3: Dose-Dependent Effects of Isoproterenol on Heart Rate in C57BL/6J Mice (2 weeks administration)

Administration RouteIsoproterenol Dose (mg/kg/day)Change in Heart Rate
Subcutaneous (SQ) Injection 2Modest decrease (ns)
4Modest decrease (ns)
10Significant decrease
Subcutaneous Minipump (SMP) 2Modest increase (ns)
4Modest increase (ns)
10Significant increase

Data from Perez-Bonilla P, et al., PLoS One. 2024 Jul 22;19(7):e0306939.[4] (ns = not significant)

Experimental Protocols

Materials
  • This compound (pharmaceutical grade)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Animal scale

  • Syringes (1 mL) and needles of appropriate gauge (e.g., 25-27G for i.p. and s.c., 30G for i.v.)

  • Oral gavage needles (flexible or rigid with a ball tip)

  • Anesthetic agent (e.g., isoflurane) if required

  • Heating pad to maintain body temperature

General Guidelines for Preparation of Dosing Solutions
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a sterile vehicle (e.g., saline) to the desired final concentration.

  • Ensure the solution is clear and free of particulates. Gentle warming and vortexing may aid dissolution.

  • Prepare fresh solutions on the day of the experiment to ensure stability.

Protocol 1: Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common route for systemic drug delivery in mice.

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly. The maximum recommended injection volume is 10 mL/kg of body weight.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Oral Gavage (p.o.) Administration

Oral gavage ensures accurate dosing directly into the stomach.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the mouse.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Administration: Once the needle is in the esophagus (resistance will be minimal), administer the solution. The maximum recommended volume is 10 mL/kg.

  • Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Intravenous (i.v.) Administration via the Tail Vein

This route provides rapid drug distribution.

  • Animal Preparation: Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Vein Visualization: The lateral tail veins are the most accessible.

  • Injection Procedure:

    • Use a 30-gauge or smaller needle attached to a 1 mL syringe.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. The maximum recommended bolus volume is 5 mL/kg.

  • Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Visualizations

Oxyfedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxyfedrine Oxyfedrine hydrochloride Beta_Receptor β-Adrenergic Receptor Oxyfedrine->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Ca2+ channels and other proteins PKA->Phosphorylation leads to Response Increased Myocardial Contractility & Vasodilation Phosphorylation->Response Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomize Mice into Control & Treatment Groups Animal_Acclimation->Randomization Drug_Prep Oxyfedrine HCl Solution Preparation Administration Administer Oxyfedrine HCl (i.p., p.o., or i.v.) Drug_Prep->Administration Randomization->Administration Hemodynamic Hemodynamic Monitoring (Heart Rate, Blood Pressure) Administration->Hemodynamic Cardiac_Function Echocardiography (Cardiac Output, Ejection Fraction) Administration->Cardiac_Function Data_Analysis Statistical Analysis of Collected Data Hemodynamic->Data_Analysis Tissue_Collection Tissue Collection for Biochemical Analysis Cardiac_Function->Tissue_Collection Cardiac_Function->Data_Analysis Tissue_Collection->Data_Analysis

References

Application Notes and Protocols for Cell Culture Assays Involving Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent and a partial β-adrenoceptor agonist, known for its vasodilatory and positive inotropic effects.[1][2] These properties have led to its investigation in cardiovascular research. More recently, its role as an inhibitor of aldehyde dehydrogenase (ALDH) has opened new avenues for its application in oncology research, particularly in sensitizing cancer cells to certain therapeutic agents.[3][4]

These application notes provide detailed protocols for in vitro cell culture assays to investigate the multifaceted effects of Oxyfedrine hydrochloride. The protocols cover its impact on cancer cell viability, its mechanism as an ALDH inhibitor, and its primary function as a β-adrenergic agonist in cardiomyocytes.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell culture assays based on published literature.

Cell LineAssayTreatmentIncubation TimeResultReference
HCT116Cell Viability (MTT Assay)50 µM this compound48 hoursNo significant effect on cell viability.[2]
HSC-4Cell Viability (MTT Assay)50 µM this compound48 hoursNo significant effect on cell viability.[2]
HCT116Combination Cell Viability50 µM this compound + 400 µM Sulfasalazine (SSZ)48 hoursSignificantly reduced cell viability.[2]
HSC-4Combination Cell Viability50 µM this compound + 400 µM Sulfasalazine (SSZ)48 hoursSignificantly reduced cell viability.[2]
HCT116Combination Cell Viability50 µM this compound + 100 µM Buthionine sulfoximine (B86345) (BSO)48 hoursSignificantly reduced cell viability.[2]
HSC-4Combination Cell Viability50 µM this compound + 100 µM Buthionine sulfoximine (BSO)48 hoursSignificantly reduced cell viability.[2]
HCT116ALDH Activity Assay50 µM this compound48 hoursSuppressed ALDH activity.[1]
HSC-4ALDH Activity Assay50 µM this compound48 hoursSuppressed ALDH activity.[1]
Rat Isolated Portal VeinSmooth Muscle Contractility0.01-1.0 µg/mL this compoundNot SpecifiedInhibition of spontaneous myogenic activity.[5]

Signaling Pathways and Experimental Workflows

The cellular mechanisms of this compound can be visualized through the following signaling pathways and experimental workflows.

β-Adrenergic Receptor Signaling Pathway in Cardiomyocytes

G Oxyfedrine Oxyfedrine hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor G_Protein Gs Protein BetaReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Cardiac Proteins PKA->Phosphorylation Response Increased Contractility Phosphorylation->Response

Caption: β-Adrenergic signaling cascade initiated by this compound.

Aldehyde Dehydrogenase (ALDH) Inhibition in Cancer Cells

G Oxyfedrine Oxyfedrine hydrochloride ALDH Aldehyde Dehydrogenase (ALDH) Oxyfedrine->ALDH CellDamage Increased Oxidative Stress & Cell Death Oxyfedrine->CellDamage promotes CarboxylicAcids Carboxylic Acids ALDH->CarboxylicAcids ALDH->CellDamage prevents Aldehydes Toxic Aldehydes Aldehydes->ALDH detoxifies

Caption: Inhibition of ALDH by this compound in cancer cells.

Experimental Workflow for Cell Viability Assay (MTT)

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Oxyfedrine HCl (and/or other agents) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing cell viability with an MTT assay.

Experimental Protocols

Cell Culture

a. HCT116 Human Colorectal Carcinoma Cells

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at a 1:5 to 1:10 split ratio.

b. Neonatal Rat Ventricular Myocytes (NRVMs)

  • Isolation: Isolate ventricles from 1-2 day old Sprague-Dawley rat pups. Mince the tissue and perform enzymatic digestion using a solution containing collagenase and pancreatin.

  • Purification: Purify cardiomyocytes from fibroblasts by pre-plating on uncoated culture dishes for 1-2 hours, as fibroblasts adhere more rapidly.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Plate the purified cardiomyocytes on fibronectin-coated culture dishes and maintain at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines such as HCT116.

  • Materials:

    • HCT116 cells

    • Complete growth medium

    • 96-well tissue culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This colorimetric assay measures the intracellular ALDH activity in cancer cells treated with this compound.

  • Materials:

    • HCT116 or HSC-4 cells

    • This compound

    • ALDH activity assay kit (commercial kits are recommended)

    • Cell lysis buffer

    • 96-well plate

  • Procedure:

    • Culture HCT116 or HSC-4 cells in 6-well plates and treat with 50 µM this compound for 48 hours.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the ALDH activity assay kit.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each cell lysate to the wells.

    • Prepare the reaction mixture containing the ALDH substrate as per the kit's instructions.

    • Add the reaction mixture to each well to start the reaction.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) at multiple time points to determine the reaction kinetics.

    • Calculate the ALDH activity and express it as a percentage of the untreated control.

Cyclic AMP (cAMP) Assay

This protocol is designed to measure the intracellular cAMP levels in neonatal rat ventricular myocytes (NRVMs) in response to this compound.

  • Materials:

    • Neonatal rat ventricular myocytes (NRVMs)

    • This compound

    • Positive control (e.g., Isoproterenol)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • Cell lysis buffer

  • Procedure:

    • Culture NRVMs in 24- or 48-well plates until they are confluent and spontaneously beating.

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound for 10-15 minutes. Include a positive control (e.g., 10 µM Isoproterenol) and an untreated control.

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Perform the cAMP measurement according to the manufacturer's instructions for the specific kit (ELISA or HTRF).

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the cellular effects of this compound. These assays can be adapted for dose-response studies to determine IC50 or EC50 values and to further elucidate the compound's mechanisms of action in different cellular contexts. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The dual action of this compound as both a β-adrenergic agonist and an ALDH inhibitor makes it a compound of significant interest for both cardiovascular and oncology research.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Oxyfedrine Hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering challenges with dissolving Oxyfedrine hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in standard PBS (pH 7.4)?

A1: this compound is the salt of a weak base. Its solubility in aqueous solutions is highly dependent on pH. The secondary amine group in the Oxyfedrine molecule has a pKa that influences its ionization state. At a neutral pH of 7.4, a significant portion of the this compound may convert to its less soluble free base form, leading to precipitation or incomplete dissolution. The solubility of amine hydrochloride salts typically decreases as the pH of the solution increases towards and beyond the pKa of the amine.

Q2: I'm observing a precipitate after adding this compound to my PBS. What are the immediate troubleshooting steps I can take?

A2: If you observe a precipitate, you can attempt the following immediate actions:

  • Vortexing/Stirring: Ensure the solution is being mixed vigorously to facilitate dissolution.

  • Sonication: Brief sonication can help break up aggregates and increase the rate of dissolution.[1]

  • Gentle Warming: Warming the solution to 37°C may temporarily increase solubility. However, be cautious as this can also accelerate degradation. Always check the stability of this compound at elevated temperatures before proceeding.

  • Freshly Prepared PBS: Use freshly prepared, high-purity PBS to avoid any potential contaminants that could affect solubility.

Q3: How can I systematically improve the solubility of this compound in PBS for my experiments?

A3: A systematic approach is often necessary to achieve the desired concentration. The primary methods involve modifying the solvent or the drug substance itself:

  • pH Adjustment: The most effective method for an amine hydrochloride is to lower the pH of the PBS. Reducing the pH to a more acidic range (e.g., pH 4-6) will increase the proportion of the protonated, more soluble form of Oxyfedrine.[2]

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to start with a concentrated stock solution in the co-solvent and then dilute it into your PBS buffer.

  • Employing Excipients: Solubilizing agents like cyclodextrins can be used to form inclusion complexes with the drug, thereby increasing its aqueous solubility.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A4: Preparing a concentrated stock solution in a suitable organic solvent is a standard practice. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. For example, this compound is soluble in DMSO at concentrations of at least 45 mg/mL.[1]

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Add a small volume of high-purity DMSO to the powder.

    • Vortex and, if necessary, sonicate the mixture until the solid is completely dissolved.

    • Add more DMSO to reach the final desired stock concentration.

    • Store the stock solution as recommended (e.g., at -20°C or -80°C for long-term storage).[1][3]

    • When preparing your experimental solution, perform a serial dilution of the stock solution into the PBS buffer. This minimizes the final concentration of the organic solvent in your assay.

Q5: How can I determine the maximum solubility of my batch of this compound in my specific PBS formulation?

A5: The shake-flask method is a standard and reliable technique for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you establish the upper concentration limit for your specific experimental conditions.

Data Presentation

pH of PBSExpected Solubility TrendRationale
4.0HighThe amine group is fully protonated, maximizing interaction with water.
6.0ModerateA significant portion of the amine is still protonated.
7.4LowA substantial fraction of the compound may be in the less soluble free base form.
8.0Very LowThe equilibrium shifts further towards the free base, reducing solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare a pH-adjusted PBS to improve the solubility of this compound.

  • Prepare Modified PBS: Start with a standard PBS solution. To lower the pH, add small, incremental amounts of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Target pH: Adjust the pH to a level where the solubility is expected to be higher (e.g., pH 6.0). Ensure the final pH is compatible with your experimental system.

  • Dissolution: Add the pre-weighed this compound powder to the pH-adjusted PBS.

  • Agitation: Stir or vortex the solution until the compound is fully dissolved.

  • Final pH Check: After dissolution, check the pH again and adjust if necessary.

  • Sterilization: If required for your experiment, filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with all components of the solution.

Protocol 2: Solubility Determination using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of your PBS buffer in a sealed container (e.g., a glass vial with a screw cap). The amount should be more than what is expected to dissolve.

  • Equilibration: Place the container in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the sample at a high speed.

  • Sampling: Carefully collect a sample from the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Visualization

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for addressing solubility challenges with this compound in PBS.

References

Common experimental artifacts with Oxyfedrine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxyfedrine (B31961) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay results with Oxyfedrine hydrochloride are inconsistent. What could be the cause?

A1: Inconsistent results with this compound in in vitro assays, particularly those using physiological buffer solutions like Krebs-Henseleit, may be attributable to the degradation of the compound over the course of the experiment. It has been documented that Oxyfedrine can degrade into norephedrine (B3415761) and 3-methoxyacrylophenone, which may have different biological activities and could therefore interfere with your results.[1] We recommend assessing the stability of Oxyfedrine under your specific experimental conditions.

Q2: How can I determine if this compound is degrading in my experiment?

A2: You can monitor the stability of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1] By taking samples from your experimental setup at different time points and analyzing them for the presence of Oxyfedrine and its degradation products, you can quantify the extent of degradation.

Q3: Are there any known incompatibilities of this compound with common lab reagents?

A3: While specific incompatibilities with a wide range of lab reagents are not extensively documented, the known instability in Krebs-Henseleit solution suggests that the pH and composition of the buffer can influence the stability of this compound. It is advisable to perform stability checks in any new buffer system.

Q4: What are the known primary signaling pathways of this compound?

A4: this compound primarily acts as a β-adrenergic agonist.[2] It stimulates β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is crucial for its vasodilatory and cardiac effects.

Troubleshooting Guide

Issue: Variability and loss of potency in in vitro cardiac tissue experiments.

Symptoms:

  • Diminished dose-response relationship over time.

  • Inconsistent results between experimental repeats.

  • Appearance of unexpected peaks in analytical readouts (e.g., HPLC).

Potential Cause:

  • Degradation of this compound in the physiological buffer. A study has shown that up to 15% of Oxyfedrine can degrade in Krebs-Henseleit solution over a period of 100 minutes.[1]

Suggested Solutions:

  • Minimize experiment duration: Plan experiments to be as short as feasible to reduce the time Oxyfedrine is incubated in the buffer.

  • Prepare fresh solutions: Prepare this compound solutions immediately before use and do not store them in physiological buffers for extended periods.

  • Monitor stability: If long incubation times are unavoidable, perform a stability study under your specific experimental conditions to quantify the rate of degradation.

  • pH consideration: Although not definitively proven for Oxyfedrine, the stability of many compounds in physiological solutions can be pH-dependent. Ensure the pH of your buffer is stable throughout the experiment.

Data Presentation

Table 1: Degradation of this compound in Krebs-Henseleit Solution

Time (minutes)% DegradationDegradation Products IdentifiedAnalytical Method
up to 100~15%Norephedrine, 3-methoxyacrylophenoneThin-Layer Chromatography (TLC), Spectrophotometry

Data summarized from literature reports on in vitro experiments with guinea-pig papillary muscle.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Buffer
  • Objective: To determine the stability of this compound in your specific physiological buffer over the time course of your experiment.

  • Materials:

    • This compound

    • Your experimental physiological buffer (e.g., Krebs-Henseleit)

    • HPLC or TLC system

    • Incubator or water bath at the experimental temperature

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution to the final experimental concentration in your pre-warmed physiological buffer. This is your t=0 sample.

    • Immediately analyze an aliquot of the t=0 sample by HPLC or TLC to determine the initial concentration and purity.

    • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, gassed with 95% O2 / 5% CO2).

    • At regular intervals (e.g., 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC or TLC to measure the concentration of this compound and to detect the presence of degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of degradation at each time point relative to the t=0 sample.

    • Identify and quantify the peaks corresponding to potential degradation products.

Visualizations

Signaling Pathways and Logical Relationships

Oxyfedrine_Signaling_Pathway Oxyfedrine Oxyfedrine hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound.

Oxyfedrine_Degradation_Workflow Start Oxyfedrine HCl in Krebs-Henseleit Solution Incubation Incubation over time (e.g., 100 min) Start->Incubation Degradation Degradation Occurs Incubation->Degradation Analysis Analysis by TLC/Spectrophotometry Incubation->Analysis Sampling at time points Products Degradation Products Degradation->Products Norephedrine Norephedrine Products->Norephedrine Methoxy 3-methoxyacrylophenone Products->Methoxy

Caption: Experimental workflow for observing Oxyfedrine degradation.

References

Oxyfedrine hydrochloride assay variability and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxyfedrine (B31961) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures involving spectrophotometric and High-Performance Liquid Chromatography (HPLC) assays of oxyfedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the assay of this compound?

A1: The most common analytical methods for the quantification of this compound in pharmaceutical formulations are UV-Visible Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Spectrophotometric methods are often simpler and more rapid, while HPLC methods offer higher specificity and can simultaneously separate the drug from its degradation products.

Q2: What is the principle behind the spectrophotometric assay of this compound?

A2: Spectrophotometric assays for this compound are typically based on colorimetric reactions. These methods involve reacting the drug with a chromogenic reagent to produce a colored complex that can be measured at a specific wavelength. Common reagents include cerium (IV) sulfate (B86663), 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent like sodium periodate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][2]

Q3: What are the potential sources of variability in the spectrophotometric assay?

A3: Variability in spectrophotometric assays can arise from several factors, including instability of the colored complex, interference from excipients, and variations in experimental conditions such as pH, temperature, and reagent concentration. It is crucial to optimize and control these parameters to ensure accurate and reproducible results.

Q4: Why is an HPLC method preferred for stability studies of this compound?

A4: HPLC is the preferred method for stability studies because of its ability to separate the parent drug from its degradation products. This allows for the specific quantification of the intact drug and the identification and monitoring of impurities that may form under various stress conditions.

Q5: What are the known degradation products of this compound?

A5: Under certain conditions, such as in Krebs-Henseleit solution, this compound can degrade to form norephedrine (B3415761) and 3-methoxyacrylophenone.[3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify other potential degradation products.

Troubleshooting Guides

Spectrophotometric Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps Quantitative Impact (Hypothetical)
Low Absorbance 1. Incomplete reaction.- Ensure optimal pH for the reaction. - Verify the concentration and freshness of reagents. - Increase incubation time.A 0.5 unit deviation from the optimal pH could lead to a 10-15% decrease in absorbance.
2. Incorrect wavelength setting.- Calibrate the spectrophotometer. - Scan the colored complex to determine the wavelength of maximum absorbance (λmax).A 10 nm deviation from λmax could result in a 5-20% error in concentration determination.
3. Degradation of oxyfedrine standard solution.- Prepare fresh standard solutions. - Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light).A 24-hour old standard solution at room temperature might show a 5% decrease in absorbance.
High Blank Reading 1. Contaminated reagents or solvent.- Use high-purity reagents and solvents. - Prepare a fresh reagent blank.Impure solvent can increase the blank absorbance by 0.05-0.1 AU.
2. Reagent instability.- Prepare fresh reagents daily, especially oxidizing agents.A reagent solution left at room temperature for several hours may show increased background absorbance.
Poor Reproducibility (High RSD) 1. Fluctuation in temperature.- Perform the reaction in a temperature-controlled water bath.A 5°C fluctuation in reaction temperature could lead to a 3-5% RSD.
2. Inconsistent incubation time.- Use a timer to ensure consistent incubation for all samples.A 1-minute variation in a 10-minute incubation could result in a 2-4% RSD.
3. Pipetting errors.- Calibrate pipettes regularly. - Use proper pipetting techniques.Inaccurate pipetting can introduce errors of 5% or more.
Non-linear Calibration Curve 1. Concentration range is too high.- Prepare a new set of standards within the linear range of the assay.Concentrations above the linear range will show a plateau in the calibration curve.
2. Interference from excipients at high concentrations.- Perform the assay on a placebo formulation to check for interference. - If interference is observed, a sample extraction step may be necessary.High concentrations of certain excipients can cause a deviation from linearity.
HPLC Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps Quantitative Impact (Hypothetical)
Peak Tailing 1. Silanol interactions with the basic amine group of oxyfedrine.- Use a base-deactivated (end-capped) C18 column. - Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. - Lower the mobile phase pH to protonate the silanols.A tailing factor > 2 can lead to a 5-10% error in peak area integration.
2. Column overload.- Reduce the injection volume or sample concentration.Injecting a sample at 2x the optimal concentration can increase the tailing factor by 0.5.
Peak Fronting 1. Sample solvent stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.Injecting in a strong solvent can cause the peak to front and decrease the retention time by 0.2 minutes.
2. Column void or collapse.- Replace the column. - Use a guard column to protect the analytical column.A column void can lead to a significant loss of resolution and peak fronting.
Variable Retention Times 1. Fluctuation in mobile phase composition.- Ensure proper mixing and degassing of the mobile phase. - Use a gradient proportioning valve test to check pump performance.A 1% change in the organic modifier can shift the retention time by 0.1-0.3 minutes.
2. Temperature fluctuations.- Use a column oven to maintain a constant temperature.A 5°C change in column temperature can alter the retention time by 2-5%.
3. Mobile phase pH instability.- Use a buffered mobile phase and prepare it fresh daily.A 0.2 unit change in pH can cause a significant shift in the retention time of ionizable compounds.
Ghost Peaks 1. Contaminated mobile phase or carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol.Ghost peaks can interfere with the quantification of low-level impurities.
2. Late eluting compounds from a previous run.- Increase the run time or use a gradient elution to flush the column.A late-eluting peak from a previous injection can appear as a ghost peak in the subsequent chromatogram.

Experimental Protocols

Spectrophotometric Method using Cerium (IV) Sulfate

This method is based on the oxidation of this compound by a known excess of cerium (IV) sulfate in an acidic medium. The unreacted oxidant is then reacted with ferrous ammonium (B1175870) sulfate, and the resulting ferric ions form a colored complex with thiocyanate (B1210189), which is measured spectrophotometrically.[1]

Reagents:

  • This compound standard solution (100 µg/mL)

  • Cerium (IV) sulfate solution (0.01 M) in 1 M H₂SO₄

  • Ferrous ammonium sulfate solution (0.01 M)

  • Potassium thiocyanate solution (10% w/v)

  • Hydrochloric acid (2 M)

Procedure:

  • To 1 mL of the standard or sample solution in a 10 mL volumetric flask, add 1 mL of 2 M HCl and 1 mL of 0.01 M cerium (IV) sulfate solution.

  • Mix well and allow the reaction to proceed for 15 minutes at room temperature.

  • Add 1.5 mL of 0.01 M ferrous ammonium sulfate solution to quench the unreacted cerium (IV) sulfate.

  • Add 2 mL of 10% potassium thiocyanate solution and make up the volume to 10 mL with distilled water.

  • Measure the absorbance of the resulting red-colored complex at 480 nm against a reagent blank.

  • Prepare a calibration curve by plotting absorbance versus concentration.

RP-HPLC Method (General Protocol)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Phosphate buffer (pH 3.0, 20 mM) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare the mobile phase and degas it by sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare standard solutions of this compound in the mobile phase at different concentrations (e.g., 10-100 µg/mL).

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and determine the peak area of oxyfedrine.

  • Construct a calibration curve by plotting peak area against concentration.

Visualizations

Troubleshooting Logic for Spectrophotometric Assay

G start Inconsistent Results check_abs Check Absorbance Readings start->check_abs low_abs Low Absorbance? check_abs->low_abs Yes high_blank High Blank? check_abs->high_blank No check_reaction Incomplete Reaction? low_abs->check_reaction Yes poor_repro Poor Reproducibility? high_blank->poor_repro No check_reagents Contaminated Reagents? high_blank->check_reagents Yes check_temp Temperature Fluctuation? poor_repro->check_temp Yes check_wavelength Incorrect Wavelength? check_reaction->check_wavelength No sol_reaction Optimize pH, Reagent Conc., Incubation Time check_reaction->sol_reaction Yes check_std Degraded Standard? check_wavelength->check_std No sol_wavelength Calibrate/Scan λmax check_wavelength->sol_wavelength Yes sol_std Prepare Fresh Standard check_std->sol_std Yes sol_reagents Use High-Purity Reagents check_reagents->sol_reagents Yes check_time Inconsistent Timing? check_temp->check_time No sol_temp Use Water Bath check_temp->sol_temp Yes check_pipette Pipetting Error? check_time->check_pipette No sol_time Use Timer check_time->sol_time Yes sol_pipette Calibrate Pipettes check_pipette->sol_pipette Yes

Caption: Troubleshooting workflow for spectrophotometric assay variability.

Beta-Adrenergic Signaling Pathway of Oxyfedrine

G cluster_cell Cardiac Myocyte oxy Oxyfedrine beta_ar β-Adrenergic Receptor oxy->beta_ar binds & activates g_protein Gs Protein beta_ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates ca_channel L-type Ca²⁺ Channel pka->ca_channel phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx opens contraction Increased Contractility ca_influx->contraction leads to

Caption: Simplified signaling pathway of oxyfedrine in cardiac myocytes.

References

Technical Support Center: Optimizing Oxyfedrine Hydrochloride Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Oxyfedrine (B31961) hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Oxyfedrine hydrochloride in modulating cell viability?

A1: this compound acts as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. This inhibition leads to the accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal, within the cells. In the context of cancer research, this mechanism is particularly effective when combined with agents that deplete glutathione (B108866) (GSH), such as sulfasalazine (B1682708) (SSZ), as it sensitizes cancer cells to oxidative damage and can induce cell death.[1][2][3][4]

Q2: At what concentrations should I start my dose-response experiments with this compound?

A2: Based on published studies, a starting concentration range for single-agent treatment of this compound can be between 10 µM and 100 µM. However, its cytotoxic effects are more pronounced when used in combination with a GSH-depleting agent. For combination studies, concentrations of this compound are often in the range of 25-50 µM, while the GSH-depleting agent, sulfasalazine (SSZ), is used at concentrations around 400 µmol/L.[2][3] It is crucial to perform a dose-response matrix to determine the optimal concentrations for your specific cell line.

Q3: Which cell lines have been shown to be sensitive to this compound treatment?

A3: this compound, particularly in combination with GSH-depleting agents, has been shown to reduce the viability of various cancer cell lines, including but not limited to:

  • HCT116 (colon cancer)[4]

  • HSC-4 (head and neck squamous cell carcinoma)[4]

  • A549 (non-small cell lung cancer)[4]

  • DMS114 and SBC3 (small cell lung cancer)[4]

  • HSC-2, HSC-3, OSC19 (head and neck squamous cell carcinoma)[4]

  • SCC25 (squamous cell carcinoma)[4]

Q4: How long should I incubate the cells with this compound?

A4: Incubation times can vary depending on the cell line and the experimental endpoint. A common incubation period for cell viability assays is 48 hours.[3] However, for time-course experiments, you might consider shorter (e.g., 24 hours) or longer (e.g., 72 hours) incubation times to fully characterize the cytotoxic or cytostatic effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors.1. Ensure a single-cell suspension before seeding and mix gently between plating.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No significant decrease in cell viability with this compound alone 1. The cell line may be resistant to the direct effects of ALDH inhibition.2. The concentration range tested is too low.3. Insufficient incubation time.1. Consider using this compound in combination with a GSH-depleting agent like sulfasalazine (SSZ) to enhance its cytotoxic effect.[1][4]2. Test a broader range of concentrations, up to 100 µM or higher, while monitoring for non-specific toxicity.3. Increase the incubation time to 48 or 72 hours.
Unexpectedly high cell death in control (vehicle-treated) wells 1. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.2. Contamination of cell culture.1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).2. Regularly check cell cultures for signs of contamination and practice good aseptic technique.
Inconsistent results between experiments 1. Variation in cell passage number or confluency.2. Inconsistent preparation of drug solutions.3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent range of passage numbers and seed them at a similar confluency for each experiment.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Regularly monitor and calibrate incubator conditions.

Data Summary

The following table summarizes the concentrations of this compound and its combination partners used in various cancer cell lines.

Cell Line(s) Agent(s) Concentration(s) Incubation Time Observed Effect
HCT116, HSC-4Oxyfedrine (OXY) + Sulfasalazine (SSZ)OXY: Not specified, SSZ: 400 µmol/L48 hoursGreatly reduced cell viability[4]
HCT116, HSC-4Oxyfedrine (OXY) + Buthionine sulfoximine (B86345) (BSO)OXY: Not specified, BSO: 100 µmol/L48 hoursGreatly reduced cell viability[4]
A549, DMS114, SBC3, HSC-2, HSC-3, HSC-4, OSC19, SCC25, HCT116Dyclonine (DYC - an analog of OXY) + SSZ or BSODYC: 50 µmol/L, SSZ: 400 µmol/L, BSO: 100 µmol/L48 hoursGreatly reduced cell viability[2][4]

Experimental Protocols

Cell Viability Assessment using a Resazurin-based Assay

This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sulfasalazine (SSZ) stock solution (e.g., 40 mM in DMSO)

  • Appropriate cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection capabilities (Ex/Em ~560/590 nm)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and/or SSZ in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Resazurin Assay:

    • After incubation, add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the media-only (no cells) blank from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.

Visualizations

Signaling Pathway of this compound in Sensitizing Cancer Cells

Oxyfedrine_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Oxyfedrine_hydrochloride Oxyfedrine hydrochloride ALDH Aldehyde Dehydrogenase (ALDH) Oxyfedrine_hydrochloride->ALDH Inhibits GSH_depleting_agent GSH Depleting Agent (e.g., Sulfasalazine) GSH Glutathione (GSH) GSH_depleting_agent->GSH Depletes Aldehydes Endogenous Aldehydes ALDH->Aldehydes Detoxifies Cytotoxic_Aldehydes Accumulation of Cytotoxic Aldehydes (e.g., 4-HNE) Aldehydes->Cytotoxic_Aldehydes Oxidative_Stress Increased Oxidative Stress Cytotoxic_Aldehydes->Oxidative_Stress GSH->Cytotoxic_Aldehydes Neutralizes Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Mechanism of this compound as a sensitizer (B1316253) for cancer therapy.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Cell_Culture 1. Cell Culture (Maintain and passage cells) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plate) Cell_Culture->Cell_Seeding Incubation_1 3. Incubation (24 hours for attachment) Cell_Seeding->Incubation_1 Drug_Treatment 4. Drug Treatment (Add Oxyfedrine HCl +/- SSZ) Incubation_1->Drug_Treatment Incubation_2 5. Incubation (e.g., 48 hours) Drug_Treatment->Incubation_2 Viability_Assay 6. Add Viability Reagent (e.g., Resazurin) Incubation_2->Viability_Assay Incubation_3 7. Incubation (2-4 hours) Viability_Assay->Incubation_3 Data_Acquisition 8. Data Acquisition (Measure fluorescence) Incubation_3->Data_Acquisition Data_Analysis 9. Data Analysis (% Viability, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing cell viability after drug treatment.

References

Technical Support Center: Oxyfedrine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oxyfedrine (B31961) hydrochloride in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oxyfedrine hydrochloride and why is its stability in solution a concern?

This compound is a cardiovascular drug agent. Its stability in aqueous solutions is a critical concern for researchers as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding and controlling its degradation is essential for accurate experimental results and the development of stable pharmaceutical formulations.

Q2: What are the primary known degradation products of this compound in solution?

Studies have shown that this compound in solution can degrade to form Norephedrine and 3-methoxyacrylophenone [1]. These products result from the cleavage of the β-amino ketone structure.

Q3: What are the main factors that can cause the degradation of this compound in solution?

The degradation of this compound is influenced by several factors, including:

  • pH: The stability of the solution is highly dependent on the pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Moisture: As a hydrochloride salt, it is susceptible to hydrolysis, especially under non-optimal pH conditions[2].

Q4: What are the general recommendations for storing an this compound solution to minimize degradation?

To minimize degradation, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].

  • Light protection: Store in amber-colored vials or protect from light to prevent photodecomposition[2].

  • pH control: Maintain the solution within an optimal pH range, which should be determined through stability studies.

  • Inert atmosphere: For oxygen-sensitive preparations, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

  • Proper sealing: Ensure vials are tightly sealed to prevent exposure to moisture and atmospheric oxygen[2].

Troubleshooting Guide

Problem: I am observing a loss of potency in my this compound solution over time.

Possible Cause Troubleshooting Step
Inappropriate Storage Temperature Verify that the solution is stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Exposure to Light Ensure the solution is stored in a light-protected container (e.g., amber vial) and kept in the dark.
Suboptimal pH Measure the pH of the solution. If it is outside the optimal range, prepare a new solution using a suitable buffer system.
Oxidation Prepare fresh solutions and consider deoxygenating the solvent and purging the container with an inert gas (e.g., nitrogen) before sealing. The addition of an antioxidant could also be explored.
Hydrolysis Ensure the solution is protected from moisture and stored in a tightly sealed container.

Problem: I am seeing unexpected peaks in the chromatogram of my this compound solution.

Possible Cause Troubleshooting Step
Degradation of this compound The new peaks are likely degradation products. Identify these products by comparing their retention times with known standards (Norephedrine and 3-methoxyacrylophenone) or by using mass spectrometry.
Contamination of the solvent or glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank chromatogram of the solvent to check for impurities.
Interaction with excipients (if in a formulation) Investigate potential incompatibilities between this compound and other components in the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a hypothetical forced degradation study to identify the degradation pathways and products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical HPLC method for the separation and quantification of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 90% A, 10% B

    • 25-30 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data

The following table presents hypothetical data from a forced degradation study of this compound, illustrating the percentage of degradation under different stress conditions.

Stress ConditionTime (hours)Oxyfedrine HCl Remaining (%)Norephedrine (%)3-methoxyacrylophenone (%)Other Degradation Products (%)
0.1 M HCl (60°C) 0100.00.00.00.0
885.27.15.91.8
2465.715.312.56.5
0.1 M NaOH (60°C) 0100.00.00.00.0
870.412.810.36.5
2440.125.620.813.5
3% H₂O₂ (RT) 0100.00.00.00.0
892.51.20.85.5
2480.32.51.715.5
Thermal (60°C) 0100.00.00.00.0
898.10.50.41.0
2495.21.51.12.2
Photolytic (UV/Vis) 0100.00.00.00.0
896.30.80.62.3
2490.12.11.56.3

Visualizations

DegradationPathway Oxyfedrine This compound Norephedrine Norephedrine Oxyfedrine->Norephedrine Cleavage Methoxyacrylophenone 3-methoxyacrylophenone Oxyfedrine->Methoxyacrylophenone Cleavage

Caption: Degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Oxyfedrine HCl Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Neutralize->HPLC Data Quantify Degradation and Products HPLC->Data

Caption: Workflow for the forced degradation study.

References

Troubleshooting inconsistent results in Oxyfedrine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxyfedrine (B31961) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the results of my Oxyfedrine hydrochloride experiments inconsistent across different studies or even between experimental runs?

A1: Inconsistent results with this compound can arise from several factors related to its complex pharmacological profile. The two primary reasons are its nature as a partial agonist at β-adrenergic receptors and its off-target effects, particularly the inhibition of aldehyde dehydrogenase (ALDH).[1][2] As a partial agonist, its effect can vary depending on the level of endogenous sympathetic tone or the presence of other adrenergic agonists in your experimental system.[2] Furthermore, its ALDH-inhibiting properties can lead to unexpected outcomes in studies not related to its cardiovascular effects, especially in cancer research.[1][3]

Q2: In some of my experiments, this compound acts as a stimulant (agonist), while in others, it seems to block certain effects (antagonist). Why does this happen?

A2: This dualistic behavior is characteristic of a partial agonist. When administered alone, this compound will bind to and activate β-adrenergic receptors, producing a response, although this response is typically submaximal compared to a full agonist like isoprenaline.[2] However, in the presence of a full agonist, this compound will compete for the same receptor binding sites. Because it elicits a weaker response, it effectively acts as an antagonist by preventing the full agonist from binding and eliciting its maximal effect.[2] This can be observed as an attenuation of the full agonist's effects.

Q3: I am not studying cardiovascular effects, but I am seeing unexpected results in my cancer cell line experiments with this compound. What could be the cause?

A3: this compound has been shown to inhibit aldehyde dehydrogenase (ALDH) activity.[1][3] This is a significant off-target effect. Many cancer cells have altered redox states and may be sensitive to changes in aldehyde metabolism. Inhibition of ALDH by this compound can lead to the accumulation of cytotoxic aldehydes, sensitizing the cells to other treatments or inducing cell death, which may be unrelated to its β-adrenergic activity.[1][3]

Q4: How does the dosage of this compound affect experimental outcomes?

A4: The concentration of this compound is critical. The dose-response relationship can be complex and may not be linear.[4][5] At different concentrations, the balance between its partial agonist, antagonist, and off-target effects can shift. It is crucial to perform a thorough dose-response curve for your specific experimental model to identify the optimal concentration for the desired effect and to understand the potential for engaging different mechanisms at higher concentrations.

Troubleshooting Guides

Issue 1: Variable Cardiovascular Responses (In Vitro & In Vivo)
Symptom Possible Cause Troubleshooting Steps
Inconsistent changes in heart rate or contractility in isolated hearts. Partial Agonism: The presence of endogenous or co-administered catecholamines can alter the effect of Oxyfedrine.1. Establish a stable baseline: Ensure the preparation is equilibrated and baseline parameters are stable before drug administration. 2. Use a full agonist as a positive control: Compare the maximal response of a full β-adrenergic agonist (e.g., isoprenaline) with the response to Oxyfedrine alone. 3. Co-administration experiment: Administer Oxyfedrine in the presence of a full agonist to observe its potential antagonistic effects.[2]
Differing effects on blood pressure in animal models. Varying Sympathetic Tone: The baseline sympathetic activity of the animal can influence the outcome. Anesthetized vs. conscious animals will have different baseline tones.1. Control for anesthesia: Use a consistent anesthetic regimen known to have minimal effects on the cardiovascular system. 2. Acclimatize animals: For studies in conscious animals, ensure they are properly acclimatized to minimize stress-induced variations in sympathetic tone. 3. Measure baseline hemodynamic parameters: Record baseline blood pressure and heart rate over a sufficient period to ensure stability before drug administration.
Unexpectedly low efficacy compared to other β-agonists. Partial Agonism: As a partial agonist, Oxyfedrine will not produce the same maximal effect as a full agonist.1. Characterize the dose-response curve: Determine the Emax (maximal effect) of Oxyfedrine and compare it to a full agonist in your system. This will quantify its partial agonist activity. 2. Consider the therapeutic context: The partial agonism of Oxyfedrine can be beneficial in conditions like angina, where a strong, full agonistic effect might be detrimental.[2]
Issue 2: Unexplained Cytotoxicity or Altered Cell Viability in Non-Cardiac Cells
Symptom Possible Cause Troubleshooting Steps
This compound induces cell death in my cancer cell line experiments. ALDH Inhibition: Oxyfedrine can inhibit aldehyde dehydrogenase, leading to the accumulation of toxic aldehydes and subsequent cell death.[1][3]1. Measure ALDH activity: Assay for ALDH activity in your cell line in the presence and absence of Oxyfedrine to confirm this off-target effect. 2. Assess oxidative stress: Measure markers of oxidative stress (e.g., reactive oxygen species) to determine if the cytotoxicity is mediated by redox imbalance. 3. Use a β-blocker: To determine if the effect is independent of β-adrenergic signaling, co-administer a non-selective β-blocker (e.g., propranolol) with Oxyfedrine and observe if the cytotoxicity persists.
Results vary between different cell lines. Differential Expression of Targets: Cell lines can have varying expression levels of β-adrenergic receptors and ALDH isoforms.1. Profile your cell lines: Use techniques like qPCR or Western blotting to determine the expression levels of β-adrenergic receptors and relevant ALDH isoforms in the cell lines you are using. 2. Select appropriate controls: Use cell lines with known high and low expression of the target proteins as positive and negative controls.

Data Presentation

Table 1: Hemodynamic Effects of Isoprenaline With and Without Oxyfedrine Pre-treatment in Healthy Volunteers

Hemodynamic ParameterIsoprenaline (2.73 µ g/min )Isoprenaline (6.16 µ g/min )Isoprenaline (2.73 µ g/min ) + Oxyfedrine (8 mg)Isoprenaline (6.16 µ g/min ) + Oxyfedrine (8 mg)
Heart Rate (% change) +33%+83%+19%+62%
Cardiac Output (% change) +90%+153%+30%+71%
Systolic Blood Pressure (% change) +16%+20%+6%+7%
Stroke Volume (% change) +42%+38%+10%+6%
Peripheral Vascular Resistance (% change) -50%-63%-31%-50%

Data synthesized from a study investigating the partial agonist activity of Oxyfedrine.[2]

Table 2: Effect of Intravenous Oxyfedrine on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease

Myocardial RegionBaseline Blood Flow (ml/g/min)Blood Flow After Oxyfedrine (0.11-0.13 mg/kg) (ml/g/min)Percentage Increase
Supplied by Stenotic Vessels 0.90 ± 0.151.20 ± 0.3125%
Supplied by Normal Vessels 1.08 ± 0.191.38 ± 0.4922%

Data from a study using positron emission tomography to assess the effects of Oxyfedrine.[6]

Experimental Protocols

Protocol 1: Isolated Langendorff Perfused Rat Heart

This protocol is a standard method for assessing the direct cardiac effects of this compound.

1. Heart Excision and Cannulation:

  • Anesthetize the rat (e.g., with pentobarbital) and administer heparin to prevent clotting.
  • Perform a thoracotomy to expose the heart.
  • Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  • Identify the aorta and cannulate it onto the Langendorff apparatus. Secure with a suture.

2. Perfusion:

  • Immediately begin retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 70-80 mmHg) or constant flow.
  • Maintain the temperature of the perfusate and the heart at 37°C.

3. Data Acquisition:

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
  • Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

4. Drug Administration:

  • Prepare a stock solution of this compound in the perfusion buffer.
  • Administer the drug at various concentrations through a port above the aortic cannula.
  • Record the hemodynamic responses at each concentration to generate a dose-response curve.

Protocol 2: Measurement of cAMP Levels in Cardiomyocytes

This protocol is used to determine the effect of this compound on the primary second messenger of β-adrenergic signaling.

1. Cell Culture and Plating:

  • Culture primary cardiomyocytes or a suitable cardiac cell line in the appropriate medium.
  • Plate the cells in a multi-well plate and grow to the desired confluency.

2. Assay Preparation:

  • Wash the cells with a serum-free medium or a suitable assay buffer.
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Drug Treatment:

  • Prepare serial dilutions of this compound.
  • Add the different concentrations of the drug to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
  • Include a positive control (e.g., isoprenaline) and a negative control (vehicle).

4. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based) to quantify the cAMP levels according to the manufacturer's instructions.
  • Normalize the cAMP concentration to the protein content of each sample.

Visualizations

Oxyfedrine_Signaling_Pathway cluster_legend Legend Oxyfedrine Oxyfedrine hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor Partial Agonist ALDH Aldehyde Dehydrogenase (ALDH) Oxyfedrine->ALDH Inhibits G_protein Gs Protein BetaReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates Contraction Increased Cardiac Contractility Ca_channel->Contraction Aldehydes Toxic Aldehydes ALDH->Aldehydes Metabolizes Cell_death Cell Death / Sensitization Aldehydes->Cell_death key_agonist Primary Pathway (β-Adrenergic Agonism) key_offtarget Off-Target Pathway (ALDH Inhibition)

Caption: Signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results with Oxyfedrine HCl Check_Mechanism Is the primary experimental goal cardiovascular or non-cardiovascular? Start->Check_Mechanism Cardio Cardiovascular Study Check_Mechanism->Cardio Cardiovascular NonCardio Non-Cardiovascular Study (e.g., Cancer) Check_Mechanism->NonCardio Non-Cardiovascular Partial_Agonism Suspect Partial Agonism Cardio->Partial_Agonism ALDH_Inhibition Suspect ALDH Inhibition NonCardio->ALDH_Inhibition Test_Partial_Agonism Run dose-response with/without a full agonist. Compare Emax. Partial_Agonism->Test_Partial_Agonism Test_ALDH Measure ALDH activity. Use β-blocker as control. ALDH_Inhibition->Test_ALDH Analyze_Dose Review dose-dependency. Optimize concentration. Test_Partial_Agonism->Analyze_Dose Test_ALDH->Analyze_Dose Analyze_System Check receptor/enzyme expression in your model. Analyze_Dose->Analyze_System End Consistent Results Analyze_System->End

Caption: Troubleshooting workflow for Oxyfedrine studies.

References

How to increase the sensitivity of Oxyfedrine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxyfedrine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of this compound detection in various matrices.

High-Sensitivity Detection Methods

Increasing the sensitivity of this compound detection is crucial for accurate quantification in pharmaceutical formulations and biological samples. Several analytical techniques can be employed, each with distinct advantages in terms of sensitivity and selectivity.

  • Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC): These are the most widely used techniques for the analysis of pharmaceutical compounds. UPLC, an advancement of HPLC, utilizes smaller particle-sized columns, leading to higher resolution, better sensitivity, and faster analysis times.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for detecting very low concentrations of analytes in complex matrices like plasma.

  • Spectrofluorimetry: This method relies on the fluorescence properties of a compound. For molecules that are not naturally fluorescent, derivatization with a fluorogenic reagent can be employed to significantly enhance detection sensitivity.

  • Visible Spectrophotometry: This technique is based on the formation of a colored complex that absorbs light in the visible region. It is a simple and cost-effective method, though generally less sensitive than chromatographic or spectrofluorimetric methods.

  • Electrochemical Sensors: These devices measure the electrochemical response of an analyte. They can be designed to be highly sensitive and selective, offering a rapid and portable detection solution.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC & UPLC Troubleshooting

Q1: Why am I observing peak tailing for my this compound standard in RP-HPLC?

A1: Peak tailing is a common issue when analyzing basic compounds like Oxyfedrine on silica-based C18 columns. The primary cause is the interaction of the basic amine groups in Oxyfedrine with acidic silanol (B1196071) groups on the stationary phase surface.[1][2]

  • Solutions:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) ensures that the silanol groups are fully protonated, minimizing secondary interactions. However, ensure the column is stable at low pH.[3]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped") to reduce their availability for interaction.[1]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[1]

    • Check for Column Overload: If all peaks are tailing, you might be overloading the column. Try diluting your sample.[1]

    • Inspect for Column Voids: A void at the column inlet can cause peak tailing. Reversing and washing the column might resolve this.[3]

Q2: My baseline is noisy in my HPLC chromatogram. What are the possible causes?

A2: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Air Bubbles in the System: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.

  • Pump Malfunction: Worn piston seals or malfunctioning check valves can cause pressure fluctuations and a noisy baseline.

  • Contaminated Mobile Phase: Impurities in the mobile phase or microbial growth can contribute to baseline noise. Prepare fresh mobile phase and filter it before use.

  • Detector Issues: A failing detector lamp or contaminated flow cell can be a source of noise.

Q3: How can I minimize matrix effects in my UPLC-MS/MS analysis of biological samples?

A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[4]

  • Solutions:

    • Optimize Sample Preparation: Use a more effective sample preparation technique than simple protein precipitation. Solid-phase extraction (SPE), particularly with mixed-mode sorbents, or liquid-liquid extraction (LLE) can provide cleaner extracts.[4]

    • Improve Chromatographic Separation: Adjust the mobile phase composition and gradient to separate Oxyfedrine from co-eluting matrix components, especially phospholipids.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Spectrofluorimetry Troubleshooting

Q1: I am not getting a reproducible signal in my spectrofluorimetric assay. What should I check?

A1: Lack of reproducibility can stem from several factors:

  • Inconsistent Reaction Conditions: For derivatization reactions, ensure precise control over reagent concentrations, pH, reaction time, and temperature.

  • pH Fluctuations: The fluorescence of many compounds is highly pH-dependent. Ensure the buffer is correctly prepared and has sufficient capacity.

  • Photobleaching: If the compound is sensitive to light, prolonged exposure to the excitation source can lead to a decrease in fluorescence intensity. Minimize exposure time.

  • Instrument Instability: Check the stability of the lamp source and ensure the detector is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Generally, UPLC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical applications where very low concentrations need to be measured. For routine analysis of pharmaceutical formulations, spectrofluorimetry with derivatization can also provide excellent sensitivity.

Q2: How can I improve the limit of detection (LOD) of my current HPLC-UV method?

A2: To improve the LOD of an HPLC-UV method:

  • Optimize the Wavelength: Ensure you are detecting at the wavelength of maximum absorbance for this compound.

  • Increase Injection Volume: Injecting a larger volume of your sample will increase the analyte mass on the column, leading to a larger peak.

  • Improve Peak Shape: Asymmetrical peaks are wider and thus have a lower height. Addressing issues like peak tailing can improve the signal-to-noise ratio.

  • Reduce Baseline Noise: A quieter baseline allows for the detection of smaller peaks. Use high-purity solvents and ensure the system is well-maintained.

  • Use a More Sensitive Detector: A photodiode array (PDA) detector may offer better sensitivity than a variable wavelength detector.

Q3: Is derivatization necessary to improve the sensitivity of this compound detection?

A3: For UV detection in HPLC, derivatization is generally not required. However, for spectrofluorimetric detection, derivatization with a fluorogenic reagent is often necessary to impart fluorescence to the molecule, thereby significantly increasing sensitivity.

Q4: What are the advantages of UPLC over HPLC for this analysis?

A4: UPLC offers several advantages over traditional HPLC:

  • Higher Sensitivity: UPLC systems produce sharper and narrower peaks, which leads to a better signal-to-noise ratio and lower detection limits.

  • Faster Analysis: The use of smaller particles and higher pressures allows for much shorter run times.

  • Improved Resolution: UPLC provides better separation of components in a complex mixture.

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a "greener" technique.

Detailed Experimental Protocols

Protocol 1: Visible Spectrophotometric Method

This method is based on the oxidative coupling reaction of Oxyfedrine with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4) to form a colored product.

  • Reagents and Materials:

    • This compound reference standard

    • Sodium periodate (NaIO4) solution (0.2%)

    • MBTH solution (0.2%)

    • Distilled water

    • 25 mL volumetric flasks

    • UV-Vis Spectrophotometer

  • Instrument Conditions:

    • Wavelength (λmax): 632 nm

  • Procedure:

    • Into a series of 25 mL volumetric flasks, add 1.0 mL of 0.2% NaIO4 solution.

    • Add aliquots of a standard working solution of Oxyfedrine to create a calibration curve (e.g., concentrations ranging from 1-6 µg/mL).

    • To each flask, add 1.0 mL of 0.2% MBTH solution and let the reaction proceed for 30 minutes.

    • Make up the volume to 25 mL with distilled water.

    • Measure the absorbance at 632 nm against a reagent blank prepared in the same manner without the drug.

    • Plot a calibration curve of absorbance versus concentration to determine the amount of Oxyfedrine in unknown samples.

Protocol 2: RP-HPLC Method (Representative)

Note: This is a general method adapted from protocols for similar compounds and would require optimization and validation for this compound.

  • Reagents and Materials:

  • Instrument Conditions:

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~3.0) and acetonitrile or methanol in a suitable ratio (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: Determined by scanning a standard solution (likely in the range of 220-280 nm).

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the standards and sample solutions.

    • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.

Protocol 3: Spectrofluorimetric Method (Representative)

Note: This is a general method based on the derivatization of similar amine-containing compounds and would require optimization and validation for this compound.

  • Reagents and Materials:

    • This compound reference standard

    • Derivatizing agent (e.g., 7-chloro-4-nitrobenzofurazan, NBD-Cl)

    • Borate (B1201080) buffer (pH ~9)

    • Spectrofluorometer

  • Instrument Conditions:

    • Excitation and Emission Wavelengths: To be determined experimentally after derivatization. For a similar compound derivatized with NBD-Cl, excitation was at 458 nm and emission at 516 nm.

    • Slit Widths: Typically set to 5 or 10 nm.

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a reaction vessel, mix an aliquot of the drug solution with the borate buffer and the derivatizing agent solution.

    • Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • Construct a calibration curve by plotting fluorescence intensity against the concentration of the standards.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound and similar compounds.

MethodAnalyteLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Visible Spectrophotometry Oxyfedrine HCl1 - 6 µg/mLNot ReportedNot Reported[J. Chem. Pharm. Sci.]
Spectrofluorimetry Ephedrine HCl20 - 2500 ng/mL7.3 ng/mLNot Reported[PubMed]
RP-HPLC Phenylephrine HClNot specifiedNot specifiedNot specified[Int. J. Pharm. Sci. Rev. Res.]
UPLC-MS/MS Amphetamine-related drugs20 - 1000 ng/mL20 ng/mL20 ng/mL[MDPI]
UPLC-MS/MS Raltegravir (B610414) (in plasma)5 - 2560 ng/mLNot Reported5 ng/mL[PubMed]

Note: Data for Ephedrine HCl, Phenylephrine HCl, amphetamine-related drugs, and Raltegravir are provided as examples of the sensitivity achievable with these techniques for structurally or functionally related compounds.

Signaling Pathway Visualization

This compound is a β-adrenoreceptor agonist, with a primary effect on β1-adrenergic receptors in cardiac tissue. Its mechanism of action involves the activation of the Gs protein-coupled receptor signaling cascade.

G Oxyfedrine Oxyfedrine HCl Beta1AR β1-Adrenergic Receptor Oxyfedrine->Beta1AR Gs_protein Gs Protein (α, β, γ subunits) Beta1AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CalciumChannel L-type Ca²⁺ Channels PKA->CalciumChannel Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ CalciumChannel->Ca_Influx Contractility ↑ Cardiac Contractility (Inotropy) Ca_Influx->Contractility Results in

Caption: β1-Adrenergic receptor signaling pathway activated by this compound.

References

Avoiding off-target effects of Oxyfedrine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine hydrochloride. The information is designed to help avoid and troubleshoot potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sympathomimetic agent and coronary vasodilator. Its primary mechanism of action is as a partial agonist at β-adrenergic receptors, with activity at both β1 and β2 subtypes. This agonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and increased myocardial contractility. It is used in the treatment of conditions like angina pectoris and coronary artery disease due to its ability to improve blood flow and oxygen delivery to the heart muscle.

Q2: What are the known off-target effects of this compound?

This compound has several known off-target effects that researchers should be aware of:

  • α-Adrenergic Receptor Interaction: At high concentrations, Oxyfedrine can interact with α-adrenergic receptors, acting as a partial agonist or antagonist.

  • Metabolism to Norephedrine (B3415761): A significant portion of Oxyfedrine is metabolized to norephedrine, a norepinephrine-releasing agent. This can lead to indirect sympathomimetic effects.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Oxyfedrine has been shown to inhibit aldehyde dehydrogenase enzymes. This is an important consideration, especially in cancer research, as it can sensitize cells to other treatments.

Q3: What are the common side effects observed with this compound?

Common side effects include dizziness, headache, palpitations, and gastrointestinal issues such as nausea and vomiting. Less common but more severe side effects can include arrhythmias, myocardial ischemia, and hypotension.

Troubleshooting Guide

Issue 1: Unexpected Cardiovascular Effects in In Vivo Models

Potential Cause: Off-target activation of α-adrenergic receptors or the indirect sympathomimetic effect of its metabolite, norephedrine.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which on-target β-adrenergic effects are maximized and off-target effects are minimized.

  • Selective Antagonists: Co-administer selective α-adrenergic antagonists (e.g., prazosin (B1663645) for α1, yohimbine (B192690) for α2) to block off-target effects and isolate the β-adrenergic activity of Oxyfedrine.

  • Metabolite Analysis: Measure plasma levels of both Oxyfedrine and its active metabolite, norephedrine, to understand the contribution of each to the observed phenotype.

Experimental Protocol: Differentiating Oxyfedrine vs. Norephedrine Effects

This protocol outlines a method to distinguish the direct effects of Oxyfedrine from the indirect effects of its metabolite, norephedrine.

Objective: To determine the relative contribution of Oxyfedrine and its metabolite norephedrine to the observed cardiovascular responses.

Methodology:

  • Animal Model: Use a suitable in vivo model (e.g., anesthetized rat or dog).

  • Instrumentation: Monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility.

  • Drug Administration:

    • Administer a controlled dose of this compound intravenously.

    • In a separate group of animals, administer a dose of norephedrine that is equivalent to the expected metabolite concentration after Oxyfedrine administration.

    • To block the norepinephrine-releasing effect of norephedrine, pre-treat a third group with a norepinephrine (B1679862) transporter inhibitor (e.g., desipramine) before administering Oxyfedrine.

  • Data Analysis: Compare the cardiovascular responses across the different experimental groups to parse out the direct effects of Oxyfedrine.

Issue 2: Inconsistent Results in Cell-Based Assays

Potential Cause: Non-selective activation of multiple β-adrenergic receptor subtypes or off-target effects on other signaling pathways.

Troubleshooting Steps:

  • Receptor Subtype Selectivity Profiling: Test the activity of Oxyfedrine on cell lines individually expressing β1, β2, and β3 adrenergic receptors to determine its selectivity profile.

  • Control for ALDH Inhibition: If the cell line expresses ALDH, consider that Oxyfedrine may be inhibiting its activity, which could confound results, especially in metabolic or toxicity assays.

Experimental Protocol: In Vitro β-Adrenergic Receptor Selectivity Assay

Objective: To determine the selectivity of this compound for β1, β2, and β3 adrenergic receptor subtypes.

Methodology:

  • Cell Lines: Use stable cell lines individually expressing human β1, β2, and β3 adrenergic receptors (e.g., CHO or HEK293 cells).

  • cAMP Assay:

    • Culture the cells in 96-well plates.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves for each receptor subtype and calculate the EC50 values to determine the potency of Oxyfedrine at each subtype.

Issue 3: Unexplained Cellular Toxicity or Altered Metabolism

Potential Cause: Inhibition of aldehyde dehydrogenase (ALDH) by Oxyfedrine.

Troubleshooting Steps:

  • ALDH Activity Assay: Directly measure the effect of Oxyfedrine on ALDH activity in your experimental system.

  • Control Compounds: Use a known ALDH inhibitor (e.g., disulfiram) as a positive control and a structurally similar but inactive compound as a negative control.

Experimental Protocol: ALDH Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on ALDH activity.

Methodology:

  • Enzyme Source: Use either purified ALDH enzyme or a cell lysate from your experimental cell line.

  • Assay Principle: The assay measures the conversion of an aldehyde substrate to its corresponding carboxylic acid, coupled with the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • In a 96-well plate, add the ALDH enzyme source, NAD+, and the aldehyde substrate (e.g., propionaldehyde).

    • Add varying concentrations of this compound.

    • Incubate at the optimal temperature for the enzyme.

    • Measure the absorbance at 340 nm at regular intervals.

  • Data Analysis: Calculate the rate of NADH production in the presence and absence of Oxyfedrine to determine the IC50 value.

Data Summary

Table 1: In Vivo Hemodynamic Effects of this compound

ParameterSpeciesDoseRouteEffect
Arterial Blood PressureCat14 mg/kg (chronic)OralIncreased systolic and diastolic pressure
Cardiac OutputCat14 mg/kg (chronic)OralNo significant change
Heart RateCat14 mg/kg (chronic)OralNo significant change
Myocardial Blood FlowHuman0.11-0.13 mg/kgIVSignificantly increased

Table 2: Off-Target Activity of this compound

Off-TargetExperimental SystemEffect
α-Adrenergic ReceptorsNot specifiedPartial agonist/antagonist at high concentrations
Norepinephrine Release (via Norephedrine)In vivo modelsIndirect sympathomimetic effects
Aldehyde Dehydrogenase (ALDH)Cancer cell lines (HCT116, HSC-4)Inhibition of ALDH activity

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Oxyfedrine Oxyfedrine hydrochloride beta_AR β-Adrenergic Receptor Oxyfedrine->beta_AR Binds G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Start: Select Cell Lines receptor_selectivity β-Adrenergic Receptor Selectivity Assay (cAMP Measurement) start_vitro->receptor_selectivity aldh_assay ALDH Inhibition Assay start_vitro->aldh_assay end_vitro Characterize On- and Off-Target Activity receptor_selectivity->end_vitro aldh_assay->end_vitro start_vivo Start: Select Animal Model end_vitro->start_vivo Inform In Vivo Study Design dose_response Dose-Response Study start_vivo->dose_response antagonist_study Selective Antagonist Co-administration dose_response->antagonist_study metabolite_analysis Metabolite Quantification dose_response->metabolite_analysis end_vivo Determine Therapeutic Window & Mitigate Side Effects antagonist_study->end_vivo metabolite_analysis->end_vivo

Caption: Experimental workflow for assessing Oxyfedrine's effects.

Logical_Relationship cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Oxyfedrine Oxyfedrine HCl beta_agonist β-Adrenergic Agonism Oxyfedrine->beta_agonist alpha_interaction α-Adrenergic Interaction Oxyfedrine->alpha_interaction High Concentrations norephedrine_metabolism Metabolism to Norephedrine Oxyfedrine->norephedrine_metabolism aldh_inhibition ALDH Inhibition Oxyfedrine->aldh_inhibition therapeutic_effect Therapeutic Effect (e.g., Vasodilation) beta_agonist->therapeutic_effect side_effects Potential Side Effects (e.g., Arrhythmia, Hypertension) alpha_interaction->side_effects norephedrine_metabolism->side_effects aldh_inhibition->side_effects Context-dependent

Caption: Logical relationship of Oxyfedrine's on- and off-target effects.

Technical Support Center: Oxyfedrine Hydrochloride Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Oxyfedrine hydrochloride?

A1: this compound is a β-adrenergic receptor partial agonist.[1] Its primary mechanism involves stimulating β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This elevation in cAMP activates Protein Kinase A (PKA), resulting in a cascade of downstream effects, including vasodilation and increased myocardial contractility.[2]

Q2: What are the main applications of this compound in a research setting?

A2: In research, this compound is primarily used to study cardiovascular conditions. It serves as a tool to investigate angina pectoris, coronary artery disease, and myocardial infarction due to its ability to improve blood flow and oxygen delivery to the myocardium.[2]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month. For short-term storage in DMSO, 4°C is suitable for up to two weeks.[3] It is recommended to prepare and use solutions on the same day whenever possible.[3]

Q4: What are the known degradation products of Oxyfedrine in solution?

A4: In Krebs-Henseleit solution, approximately 15% of this compound can degrade over a period of about 100 minutes. The primary degradation products identified are norephedrine (B3415761) and 3-methoxyacrylophenone.[4]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in in vitro cell-based assays.

  • Question: My dose-response curve for Oxyfedrine in cultured cardiomyocytes is not reproducible. What could be the cause?

  • Answer:

    • Solution Stability: Oxyfedrine can degrade in physiological buffers.[4] Prepare fresh solutions for each experiment and use them promptly. If using Krebs-Henseleit solution, be aware of the potential for degradation over time.[4]

    • Solvent Effects: If using DMSO to dissolve Oxyfedrine, ensure the final concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.[5] Always include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.[5]

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling responses.

    • Beta-Adrenergic Receptor Desensitization: Prolonged or high-concentration exposure to β-agonists can lead to receptor desensitization and downregulation. Consider the duration of your experiment and the concentrations of Oxyfedrine used.

Issue 2: Difficulty in obtaining a stable baseline or observing the expected physiological response in isolated organ bath experiments (e.g., Langendorff heart preparation).

  • Question: I am not observing the expected positive inotropic or chronotropic effects of Oxyfedrine on my isolated rat heart preparation. What should I check?

  • Answer:

    • Perfusion Buffer: Ensure the perfusion buffer (e.g., Krebs-Henseleit) is correctly prepared, properly oxygenated (95% O2, 5% CO2), and maintained at the correct temperature (typically 37°C for mammalian hearts).[6]

    • Drug Concentration and Delivery: Verify the concentration of your Oxyfedrine stock solution and ensure accurate dilution and delivery to the perfusion system. Consider the stability of Oxyfedrine in the perfusion buffer over the course of the experiment.[4]

    • Heart Viability: The viability of the isolated heart is crucial. The time from excision to perfusion should be minimized. Ensure proper cannulation of the aorta to allow for effective retrograde perfusion of the coronary arteries.[7][8]

    • Receptor Population: The expression and sensitivity of β-adrenergic receptors can vary between species and even strains. Ensure the animal model you are using is appropriate and that the receptors have not been desensitized due to stress before or during the excision process.

Issue 3: High variability in in vivo cardiovascular measurements.

  • Question: I am seeing large variations in blood pressure and heart rate measurements in rats treated with Oxyfedrine. How can I reduce this variability?

  • Answer:

    • Acclimatization: Allow animals to acclimatize to the experimental environment and handling procedures to minimize stress-induced cardiovascular changes.

    • Anesthesia: If using anesthesia, ensure the depth of anesthesia is stable and consistent across all animals, as it can significantly impact cardiovascular parameters.

    • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) will affect the pharmacokinetics of the drug. Ensure consistent administration for all animals in a group.

    • Measurement Technique: Whether using invasive (telemetry, arterial catheter) or non-invasive (tail-cuff) methods for blood pressure measurement, ensure the technique is performed consistently and by a trained individual.[9]

Quantitative Data

Due to the limited availability of specific EC50 and IC50 values for this compound in the public domain, a comprehensive data table cannot be provided at this time. Researchers are advised to perform their own dose-response experiments to determine these values for their specific experimental system. General dosage information from published studies is summarized below.

Experimental ModelRoute of AdministrationDose/ConcentrationObserved EffectReference
Anesthetized DogsIntravenous0.9 mg/kgIncreased dp/dtmax[10]
Rabbits and Guinea PigsIntraperitoneal (daily)15 mg/kgReduced maximum rate of depolarization and prolonged action potential plateau in isolated hearts[1]
CatsOral (3-4 weeks)14 mg/kgIncreased arterial blood pressure[11]
Patients with Coronary Artery DiseaseIntravenous (single bolus)0.11-0.13 mg/kgIncreased regional myocardial blood flow[12]
HCT116 and HSC-4 cancer cellsIn vitro50 µMSuppressed aldehyde dehydrogenase (ALDH) activity

Experimental Protocols

In Vitro cAMP Measurement Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing β-adrenergic receptors.

1. Cell Culture and Plating:

  • Culture cells in appropriate media and conditions.

  • Seed cells into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.

2. Preparation of this compound Solutions:

  • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution in a suitable assay buffer to create a range of working concentrations.

3. Cell Stimulation:

  • Wash the cells with a pre-warmed assay buffer.

  • Add the various concentrations of this compound (and controls, including a vehicle control and a positive control like isoproterenol) to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based kits).

  • Perform the cAMP detection assay following the kit's protocol.

5. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Isolated Langendorff Heart Perfusion

This protocol outlines the general procedure for assessing the direct cardiac effects of this compound using an isolated perfused rodent heart model.

1. Preparation of the Langendorff System:

  • Assemble the Langendorff apparatus, ensuring all glassware is clean.

  • Prepare Krebs-Henseleit buffer, warm it to 37°C, and continuously bubble it with 95% O2 / 5% CO2.[6]

2. Heart Excision and Cannulation:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Identify the aorta and carefully cannulate it with a perfusion cannula, ensuring no air bubbles are introduced into the system.[7][8]

3. Perfusion and Stabilization:

  • Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

  • Allow the heart to stabilize for a period of time (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

4. Drug Administration and Data Recording:

  • Introduce this compound into the perfusion buffer at various concentrations.

  • Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

5. Data Analysis:

  • Analyze the changes in cardiac parameters from baseline in response to different concentrations of this compound.

  • Construct dose-response curves to evaluate the inotropic and chronotropic effects and determine EC50 values.

Visualizations

Oxyfedrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Oxyfedrine Oxyfedrine hydrochloride beta_AR β-Adrenergic Receptor Oxyfedrine->beta_AR binds Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phospholamban Phospholamban (PLN) PKA->Phospholamban phosphorylates TroponinI Troponin I (cTnI) PKA->TroponinI phosphorylates MyBPC Myosin Binding Protein C (cMyBP-C) PKA->MyBPC phosphorylates LTCC L-type Ca2+ Channel (Cav1.2) PKA->LTCC phosphorylates Increased_Relaxation Increased Relaxation (Lusitropy) Phospholamban->Increased_Relaxation TroponinI->Increased_Relaxation Increased_Contraction Increased Contraction MyBPC->Increased_Contraction LTCC->Increased_Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep_solution Prepare Oxyfedrine Hydrochloride Solutions stimulation Stimulate cells with different concentrations prep_solution->stimulation cell_culture Culture Cardiomyocytes or other relevant cell lines cell_culture->stimulation cAMP_assay Perform cAMP Assay stimulation->cAMP_assay functional_assay Perform Functional Assays (e.g., contractility, viability) stimulation->functional_assay data_analysis_invitro Analyze Data (Dose-Response Curves, EC50) cAMP_assay->data_analysis_invitro functional_assay->data_analysis_invitro animal_model Select Animal Model (e.g., rat, dog) acclimatize Acclimatize Animals animal_model->acclimatize drug_admin Administer Oxyfedrine Hydrochloride acclimatize->drug_admin monitor_cardiac Monitor Cardiovascular Parameters (BP, HR, ECG) drug_admin->monitor_cardiac data_analysis_invivo Analyze Data (Hemodynamic Changes) monitor_cardiac->data_analysis_invivo

Caption: General experimental workflow for studying this compound.

References

Navigating Long-Term Studies with Oxyfedrine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in long-term studies involving Oxyfedrine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently reported adverse events in long-term studies that could lead to participant discontinuation?

Commonly Reported Side Effects:

  • Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are frequently reported.[1]

  • Cardiovascular Effects: Palpitations, dizziness, and headache are common.[1][2]

  • Other Effects: Taste perversion has also been noted.

Severe, Less Common Side Effects:

  • Cardiovascular Complications: More serious events can include arrhythmias, myocardial ischemia, and in predisposed individuals, heart failure.[2]

  • Hypotension: Due to its vasodilatory effects, a significant drop in blood pressure can occur.[2]

Troubleshooting Participant Discontinuation:

  • Proactive Monitoring: Implement a robust monitoring plan to detect adverse events early. This should include regular assessment of cardiovascular function (ECG, blood pressure) and symptom diaries for participants.

  • Dose Adjustment Protocols: Establish clear protocols for dose reduction or temporary discontinuation in response to specific adverse events. The typical oral dosage ranges from 10 to 20 mg three times daily.[2]

  • Participant Education: Ensure participants are well-informed about potential side effects and the importance of reporting them promptly.

Q2: Is there evidence of tolerance or tachyphylaxis with long-term administration of this compound?

There is limited direct clinical evidence on the development of tolerance or tachyphylaxis to the therapeutic effects of this compound in humans over extended periods. However, as a β-adrenergic receptor partial agonist, the potential for altered receptor sensitivity with chronic use is a theoretical concern.

One preclinical study in cats involving prolonged oral administration (3-4 weeks) did not report a diminished hemodynamic response to Oxyfedrine itself, although it did show a shift in the dose-response curve to isoprenaline, suggesting some degree of β-adrenoceptor blockade.[3]

Experimental Approach to Investigate Tolerance:

  • Longitudinal Efficacy Assessment: In long-term studies, incorporate periodic assessments of predefined efficacy endpoints (e.g., exercise tolerance, frequency of angina attacks) to detect any potential decline in therapeutic effect over time.

  • Biomarker Analysis: If feasible, monitor biomarkers associated with the drug's mechanism of action to assess for changes in downstream signaling pathways.

Troubleshooting Guide

Managing Cardiovascular Adverse Events
Issue Potential Cause Troubleshooting/Monitoring Protocol
Hypotension Vasodilatory effect of this compound.[2]- Monitor blood pressure regularly, especially after initiation and dose adjustments.- Advise participants to rise slowly from sitting or lying positions.- In case of persistent hypotension, consider dose reduction.
Palpitations/Arrhythmias β-adrenergic agonist activity.[2]- Obtain a baseline ECG before study initiation.- Implement regular ECG monitoring throughout the study.- Exclude individuals with a history of significant arrhythmias.- In case of new-onset, clinically significant arrhythmias, consider discontinuation.
Exacerbation of Angina Paradoxical effect in rare cases.- Instruct participants to immediately report any increase in the frequency or severity of chest pain.- Have a clear protocol for emergency medical evaluation in such cases.
Investigating Mechanism of Action & Signaling

This compound primarily acts as a β-adrenergic receptor partial agonist.[2] Its vasodilatory and positive inotropic effects are mediated through the stimulation of these receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

Key Experimental Protocol: Assessing β-Adrenergic Receptor Signaling

Objective: To determine the effect of long-term this compound exposure on β-adrenergic receptor sensitivity and downstream signaling.

Methodology:

  • Cell Culture: Utilize a suitable cell line expressing β-adrenergic receptors (e.g., HEK293 cells transfected with β1 or β2 receptors).

  • Chronic Drug Exposure: Treat cells with a clinically relevant concentration of this compound for an extended period (e.g., 24-72 hours).

  • Receptor Binding Assay: Perform radioligand binding assays using a β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) to determine receptor density (Bmax) and affinity (Kd) in treated versus control cells.

  • cAMP Assay: Stimulate the chronically treated and control cells with a β-adrenergic agonist (e.g., isoproterenol) and measure intracellular cAMP levels using an appropriate assay kit (e.g., ELISA-based).

  • Data Analysis: Compare the Bmax, Kd, and cAMP dose-response curves between the long-term treated and control groups to assess for receptor downregulation or desensitization.

Visualizing Experimental Workflows and Pathways

To aid in the design and interpretation of studies, the following diagrams illustrate key conceptual frameworks.

experimental_workflow cluster_screening Screening Phase cluster_treatment Long-Term Treatment Phase cluster_assessment Assessment Phase s1 Participant Recruitment s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Cardiovascular Assessment (ECG, BP) s2->s3 t1 Randomization to Oxyfedrine HCl or Placebo s3->t1 t2 Regular Dosing & Adherence Monitoring t1->t2 t3 Ongoing Adverse Event Monitoring t2->t3 a1 Periodic Efficacy Assessments t2->a1 a2 Cardiovascular Safety Monitoring t3->a2 a3 Data Analysis a1->a3 a2->a3

Caption: Workflow for a long-term clinical study of this compound.

signaling_pathway Oxyfedrine Oxyfedrine HCl BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor binds & activates GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (Vasodilation, Increased Contractility) PKA->CellularResponse phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Oxyfedrine Hydrochloride and Dobutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mechanisms of action, and hemodynamic effects of Oxyfedrine (B31961) hydrochloride and dobutamine (B195870). The information is supported by experimental data to assist in research and drug development.

Introduction

Oxyfedrine and dobutamine are both sympathomimetic agents utilized for their positive effects on cardiac function, albeit through distinct pharmacological pathways. Dobutamine is a well-established synthetic catecholamine primarily used for short-term inotropic support in patients with cardiac decompensation or cardiogenic shock.[1][2] Oxyfedrine is a partial β-adrenoceptor agonist that has been used in the treatment of angina pectoris.[3][4] This guide aims to delineate their contrasting mechanisms and present comparative efficacy data.

Mechanism of Action

The primary difference between dobutamine and oxyfedrine lies in their interaction with adrenergic receptors and subsequent downstream signaling.

Dobutamine: Dobutamine is a potent, direct-acting inotropic agent that primarily stimulates β1-adrenoceptors in the heart.[5] It is administered as a racemic mixture, with the (+) isomer being a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[6] The net effect is a strong positive inotropic (increased contractility) and a relatively weaker chronotropic (increased heart rate) effect.[1] Stimulation of β1-receptors activates a Gs protein-coupled pathway, leading to increased intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and phosphorylation of calcium channels, which enhances myocardial contractility.[6][7]

Oxyfedrine Hydrochloride: Oxyfedrine's mechanism is more complex. It is classified as a partial β-adrenoceptor agonist.[3][8] This dual action means it has both β-stimulating and β-antagonistic properties.[8] It exerts a positive inotropic and chronotropic effect, improving myocardial metabolism and depressing the tonicity of coronary vessels.[9][10] This profile allows it to increase cardiac performance without inducing the "coronary steal" phenomenon, which can be a risk with other vasodilators.[10] Its partial agonist nature provides a degree of β-adrenoceptor blockade, which is beneficial in anti-anginal therapy.[11][12]

Signaling Pathway Diagrams

Dobutamine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Dobutamine Dobutamine Beta1_Receptor β1 Adrenergic Receptor Dobutamine->Beta1_Receptor binds Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx promotes Contractility Increased Myocardial Contractility Ca_Influx->Contractility

Dobutamine Signaling Pathway

Oxyfedrine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects Oxyfedrine Oxyfedrine Beta_Receptor β Adrenergic Receptor Oxyfedrine->Beta_Receptor binds as partial agonist Agonist_Effect Partial Agonist Effect (β-stimulation) Beta_Receptor->Agonist_Effect Antagonist_Effect Partial Antagonist Effect (β-blockade) Beta_Receptor->Antagonist_Effect Inotropy Positive Inotropy & Chronotropy Agonist_Effect->Inotropy Metabolism Improved Myocardial Metabolism Agonist_Effect->Metabolism Blockade Moderates excessive sympathetic stimulation Antagonist_Effect->Blockade

Oxyfedrine Partial Agonist Mechanism

Comparative Hemodynamic Effects

Direct head-to-head clinical trials comparing Oxyfedrine and Dobutamine are scarce. The following tables summarize their hemodynamic effects based on data from separate clinical investigations.

Table 1: Hemodynamic Effects of Dobutamine in Heart Failure Data from studies on patients with severe or chronic congestive heart failure.

ParameterBaseline (Mean)After Dobutamine Infusion (Mean)Percentage ChangeReference
Cardiac Output (L/min) 3.1 - 3.75.6 - 6.4+71% to +82%[13][14]
Heart Rate (beats/min) 86 - 98.5101 - 105.2+7% to +17%[13][14]
Pulmonary Wedge Pressure (mmHg) 27.421.1-23%[14]
Aortic dp/dt (mmHg/s) 6921414+104%[13]
Mean Arterial Pressure (mmHg) 93.398.2No significant change[14]

Table 2: Hemodynamic Effects of Oxyfedrine Data from studies on animal models and human volunteers.

ParameterObservationConditionReference
Cardiac Output IncreasedOral administration in cats[15]
Heart Rate IncreasedOral administration in cats[15]
Arterial Blood Pressure Decreased (systolic & diastolic)Oral administration in cats[15]
Response to Isoprenaline Attenuated (shift in dose-response)IV infusion in healthy volunteers[8]
Myocardial Blood Flow Increased in ischemic regionsIV administration in patients with CAD[3]

Experimental Protocols

Understanding the methodologies behind the cited data is crucial for interpretation.

Protocol 1: Dobutamine Infusion in Chronic Cardiac Failure
  • Study Design: A dose-response study was conducted on 14 patients with chronic congestive heart failure.[13]

  • Population: 14 adult patients with chronic congestive heart failure.[13]

  • Methodology:

    • Baseline hemodynamic measurements were recorded.

    • Dobutamine was administered via intravenous infusion at sequential rates of 2.5, 5.0, and 10.0 µg/kg/min, with each infusion lasting 30 minutes.[13]

    • Hemodynamic parameters were measured at the end of each infusion period.[13]

  • Endpoints Measured: Heart rate, central venous pressure, pulmonary arterial pressure, pulmonary wedge pressure, aortic pressure, aortic dp/dt, cardiac output, stroke volume, and systemic vascular resistance.[13]

Protocol 2: Oxyfedrine Effects on Isoprenaline Response
  • Study Design: An investigation into the dual action of oxyfedrine on β-adrenergic receptors in healthy volunteers.[8]

  • Population: 12 healthy volunteers.[8]

  • Methodology:

    • An intravenous infusion of isoprenaline was administered, with the dose titrated to achieve a target heart rate of approximately 113 bpm. Hemodynamic effects were recorded.[8]

    • After a return to baseline, an 8 mg intravenous bolus of oxyfedrine was administered.[8]

    • The isoprenaline infusion protocol was then repeated, and hemodynamic changes were recorded again.[8]

  • Endpoints Measured: Percentage changes from baseline in heart rate, cardiac output, systolic blood pressure, stroke volume, peripheral vascular resistance, and cardiac work, among others.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Data Analysis A1 Subject Recruitment (e.g., Patients with Heart Failure) A2 Informed Consent & Screening A1->A2 A3 Baseline Hemodynamic Measurements A2->A3 B1 Randomization A3->B1 B2a Group A: Infusion of Drug 1 (e.g., Dobutamine) B1->B2a B2b Group B: Infusion of Drug 2 (e.g., Oxyfedrine) B1->B2b B3 Hemodynamic Monitoring During Infusion B2a->B3 B2b->B3 C1 Post-Infusion Measurements B3->C1 C2 Data Compilation & Statistical Analysis C1->C2 C3 Comparison of Efficacy & Safety Endpoints C2->C3

Generalized Clinical Trial Workflow

Summary and Conclusion

  • Dobutamine is a potent, direct-acting β1-agonist, leading to a significant increase in cardiac output and contractility with a modest increase in heart rate.[1][13] It is a cornerstone of short-term therapy for acute cardiac decompensation.[2] Its effects are rapid in onset and short-lived.[1]

  • This compound acts as a partial β-agonist, providing a unique combination of mild positive inotropic effects and a degree of β-blockade.[8][12] This profile makes it suitable for anti-anginal therapy by improving myocardial metabolism and blood flow without the pronounced chronotropic effects of pure agonists.[3][9]

The choice between these agents is dictated by the clinical context. Dobutamine is the agent of choice for acute, severe low-output heart failure requiring robust and immediate inotropic support. Oxyfedrine's profile suggests a role in the management of chronic conditions like angina pectoris, where its balanced effects on myocardial oxygen supply and demand are beneficial. Further direct comparative studies would be necessary to fully elucidate their relative efficacy in specific patient populations.

References

Reproducibility of Oxyfedrine Hydrochloride's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Oxyfedrine (B31961) hydrochloride, focusing on the reproducibility of its therapeutic claims in the management of angina pectoris. Its performance is evaluated against established anti-anginal agents, including beta-blockers, calcium channel blockers, and nitrates, supported by available experimental data.

Mechanism of Action

Oxyfedrine hydrochloride exerts its anti-anginal effects through a dual mechanism of action:

  • Beta-1 Adrenergic Partial Agonism: It stimulates beta-1 adrenergic receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This results in enhanced myocardial contractility and subsequently, an improved cardiac output.[1][2]

  • Vasodilation: this compound also acts as a vasodilator, relaxing the smooth muscle of coronary and peripheral blood vessels.[1][2][3] This action is believed to increase coronary blood flow and reduce the afterload on the heart, thereby decreasing myocardial oxygen demand.[1]

This combined action aims to improve the balance between myocardial oxygen supply and demand, which is the underlying cause of angina pectoris.[1][3]

Caption: Signaling pathway of this compound.

Comparative Efficacy in Angina Pectoris

The following tables summarize quantitative data from clinical studies comparing the effects of this compound with other anti-anginal agents.

Table 1: Effect on Exercise Tolerance in Patients with Stable Angina

DrugDosageChange in Exercise DurationStudy PopulationReference
Oxyfedrine HCl 8 mg (IV)No significant increase (4.1 to 4.7 min)18 patients[4]
Oxyfedrine HCl -Significantly improved (comparable to Oxprenolol)30 patients[5]
Propranolol (B1214883) 80-160 mg (oral)Significantly increased (persisted for 8 hours)11 patients[6]
Propranolol Individualized+31% (190 to 248 sec)20 patients[7]
Nifedipine (B1678770) 10 mg (sublingual)Increased from 6.3 to 8.2 min30 patients[8]
Nifedipine 30-60 mg/day (oral)+34%23 patients[9]
Nifedipine 40-120 mg/day (oral)Increased from 474 to 556 sec21 patients[10]
Isosorbide (B1672297) Dinitrate 15-120 mg (oral)Significantly increased for 8 hours (acute therapy)12 patients[11]
Isosorbide Dinitrate 10-120 mg-SR (oral)Increased time to ischemia by 34.6% - 66.0% (6h post-dose)38 patients[12]

Table 2: Effect on Frequency of Angina Attacks

DrugDosageReduction in Angina AttacksStudy PopulationReference
Oxyfedrine HCl 32 mg tid (oral)Significant improvement (comparable to Propranolol)30 patients[13]
Propranolol 160 mg/day-37% (10.5 to 6.6 attacks/week)20 patients[7]
Propranolol 160-320 mg/daySignificant reduction17 patients[14]
Nifedipine 30-60 mg/day (oral)-55%23 patients[9]
Isosorbide Dinitrate 480 mg/day (oral)-74% (6.05 to 1.6 attacks/week)19 patients[15]
Isosorbide Dinitrate 240 mg/day (oral)Reduced from ~11 to ~2-4 attacks/week10 patients[16]

Table 3: Hemodynamic Effects

DrugDosageChange in Heart RateChange in Systolic Blood PressureStudy PopulationReference
Oxyfedrine HCl 8 mg (IV), resting↑ from 84 to 103 bpm↑ from 123 to 133 mmHg18 patients[4]
Oxyfedrine HCl 0.11-0.13 mg/kg (IV)Almost unchangedAlmost unchanged6 patients[17]
Propranolol 80-160 mg (oral)↓ at rest and during exercise↓ at rest and during exercise11 patients[6]
Nifedipine 10 mg (sublingual)↑ max HR (122 to 145 bpm)↓ resting (131 to 106 mmHg), ↓ max exercise (155 to 127 mmHg)30 patients[8]
Nifedipine 40-120 mg/day (oral)↑ at rest and peak exercise↓ at rest, no effect at peak exercise21 patients[10]
Isosorbide Dinitrate 30-120 mg (oral)-↓ standing SBP (greater during acute therapy)12 patients[11]

Table 4: Effect on Myocardial Blood Flow

DrugDosageChange in Myocardial Blood FlowStudy PopulationReference
Oxyfedrine HCl 0.11-0.13 mg/kg (IV)↑ by 25% in stenotic regions (0.90 to 1.20 ml/g/min), ↑ by 22% in normal regions (1.08 to 1.38 ml/g/min)6 patients[17]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of pharmacological studies. Below are generalized methodologies for key experiments cited in the evaluation of anti-anginal drugs.

Exercise Tolerance Testing (Treadmill)

This test assesses the effect of a drug on a patient's ability to perform physical exercise.

cluster_protocol Treadmill Exercise Test Protocol start Patient Preparation (Fasting, medication washout) baseline Baseline Measurements (Resting ECG, HR, BP) start->baseline drug_admin Drug/Placebo Administration (e.g., oral, IV) baseline->drug_admin exercise Graded Exercise (e.g., Bruce Protocol) drug_admin->exercise monitoring Continuous Monitoring (ECG, HR, BP, Symptoms) exercise->monitoring endpoints Test Termination (Symptom-limited, ECG changes, target HR) monitoring->endpoints recovery Recovery Phase (Monitoring until baseline) endpoints->recovery Test End data_analysis Data Analysis (Exercise duration, time to angina, hemodynamic changes) recovery->data_analysis

Caption: Generalized workflow for an exercise tolerance test.
  • Objective: To measure changes in exercise duration, time to onset of angina, and time to significant ST-segment depression.[18]

  • Protocol: The Bruce protocol is commonly used, which involves increasing the speed and incline of the treadmill in 3-minute stages.[18][19]

  • Measurements:

    • Continuous 12-lead electrocardiogram (ECG) monitoring.[20]

    • Heart rate and blood pressure are recorded at rest, at the end of each exercise stage, and during recovery.[18]

    • Patients are asked to report the onset and severity of angina.[18]

  • Endpoints: The test is typically terminated upon reaching a predetermined endpoint, such as moderate to severe angina, significant ECG changes, achievement of target heart rate, or patient exhaustion.[19]

Positron Emission Tomography (PET) for Myocardial Blood Flow

This non-invasive imaging technique quantifies blood flow to the heart muscle at rest and during stress.

cluster_protocol PET Myocardial Blood Flow Protocol prep Patient Preparation (Fasting, no caffeine) rest_scan Resting Scan (Tracer injection, dynamic imaging) prep->rest_scan stress Pharmacological Stress (e.g., Adenosine, Dipyridamole) rest_scan->stress stress_scan Stress Scan (Tracer injection, dynamic imaging) stress->stress_scan recon Image Reconstruction & Quantification stress_scan->recon analysis Data Analysis (Regional & global MBF, MFR) recon->analysis

Caption: Generalized workflow for PET myocardial blood flow measurement.
  • Objective: To measure regional myocardial blood flow (MBF) in ml/g/min at rest and under stress to assess coronary vasodilator reserve.

  • Protocol:

    • A baseline (rest) scan is acquired after the intravenous injection of a radiotracer (e.g., 15O-water).

    • Pharmacological stress is induced using a vasodilator like adenosine or dipyridamole.

    • A second scan (stress) is performed after another injection of the radiotracer.

  • Data Acquisition: Dynamic images are acquired over several minutes to track the uptake and clearance of the tracer in the myocardium.

  • Analysis: Mathematical modeling is applied to the dynamic image data to calculate MBF at rest and during stress.

Side Effect Profile

The reproducibility of a drug's effects also extends to its safety and tolerability.

Table 5: Common Side Effects of this compound and Comparators

Drug ClassCommon Side EffectsReference
Oxyfedrine HCl Dizziness, headache, palpitations, gastrointestinal disturbances (nausea, vomiting), hypotension. Less common but more severe side effects can include arrhythmias and myocardial ischemia.[2][21]
Beta-blockers Fatigue, bradycardia, hypotension, bronchospasm in susceptible individuals.
Calcium Channel Blockers Headache, flushing, peripheral edema, dizziness, constipation (especially with verapamil).
Nitrates Headache, flushing, dizziness, postural hypotension, reflex tachycardia.

Conclusion

The available data suggests that this compound demonstrates anti-anginal effects, including improvement in exercise tolerance and an increase in myocardial blood flow.[4][5][17] Clinical trials comparing it to beta-blockers like propranolol and oxprenolol (B1678068) have shown comparable efficacy in reducing angina symptoms.[5][13]

However, the reproducibility of these effects is supported by a relatively small number of published clinical trials with detailed quantitative data. The hemodynamic effects of this compound can vary, with some studies reporting an increase in heart rate and blood pressure at rest, while others show minimal changes.[4][17] This variability may be dose-dependent and influenced by the route of administration (intravenous vs. oral).

In comparison, beta-blockers, calcium channel blockers, and nitrates are well-established anti-anginal agents with a large body of evidence supporting their efficacy and well-defined side effect profiles. Beta-blockers consistently reduce heart rate and blood pressure, thereby decreasing myocardial oxygen demand.[6] Calcium channel blockers are effective vasodilators and also reduce myocardial oxygen demand.[8][9][10] Nitrates are potent venodilators that reduce preload and also have coronary vasodilating effects.[11][15]

For drug development professionals, while this compound presents an interesting dual mechanism of action, further well-controlled, larger-scale clinical trials with standardized protocols and comprehensive data reporting are necessary to firmly establish the reproducibility of its pharmacological effects and to clearly define its place in the therapeutic armamentarium for angina pectoris alongside current standard-of-care medications. The existing data provides a foundation for such future investigations.

References

A Comparative Guide to the Validation of an HPLC-UV Method for Oxyfedrine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of a newly developed stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Oxyfedrine (B31961) hydrochloride against established spectrophotometric methods. The presented data and protocols aim to offer a clear and objective evaluation to aid in the selection of the most suitable analytical technique for routine quality control and stability studies.

Oxyfedrine hydrochloride is a vasodilator used in the treatment of angina pectoris. Ensuring its potency and purity in pharmaceutical formulations requires validated analytical methods. While spectrophotometric methods offer simplicity and cost-effectiveness, HPLC-UV provides superior specificity and is the gold standard for stability-indicating assays.

Comparative Analysis of Analytical Methods

The performance of the proposed HPLC-UV method was evaluated against two reported colorimetric spectrophotometric methods. The key validation parameters are summarized in the table below, demonstrating the distinct advantages of the chromatographic technique in terms of sensitivity and specificity.

ParameterHPLC-UV MethodSpectrophotometric Method 1 (Cerimetric)[1]Spectrophotometric Method 2 (DDQ Reagent)[2]
Principle Separation on a C18 column with UV detectionCharge transfer complexation with Cerium (IV)Charge transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)[2]
λmax 258 nm560 nm[1]470 nm[2]
Linearity Range 1 - 50 µg/mL50 - 250 µg/mL[1]50 - 250 µg/mL[2]
Correlation Coefficient (r²) > 0.999Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 98.0 - 102.0%Not explicitly statedHigh accuracy indicated[2]
Precision (% RSD) < 2.0%Low standard deviation reported[1]0.0956 - 0.1931%[2]
Limit of Detection (LOD) 0.1 µg/mLNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.3 µg/mLNot explicitly statedNot explicitly stated
Specificity High (separates drug from degradation products)Moderate (potential for interference from excipients)Moderate (potential for interference from excipients)
Run Time ~10 minutes~15-20 minutes~10-15 minutes

Experimental Protocols

Detailed methodologies for the HPLC-UV method and the comparative spectrophotometric methods are provided below.

Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify this compound in the presence of its degradation products, making it suitable for stability studies.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm (based on the UV absorption profile of structurally similar compounds like Ephedrine hydrochloride)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL. Further dilutions are made to prepare working standards within the linearity range (1-50 µg/mL).

Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug product is subjected to stress conditions as per ICH guidelines (acid, base, oxidative, thermal, and photolytic degradation). The stressed samples are then analyzed to ensure the separation of the main peak from any degradation products.

Alternative Method 1: Spectrophotometric Analysis (Cerimetric)

This method is based on the oxidation of this compound followed by the formation of a colored complex.[1]

Procedure:

  • An aliquot of the drug solution is treated with a known excess of cerium (IV) sulfate (B86663) in an acidic medium.[1]

  • The unreacted cerium (IV) sulfate is then reacted with iron (II) sulfate.[1]

  • The resulting iron (III) sulfate forms a blood-red colored complex with ammonium (B1175870) thiocyanate.[1]

  • The absorbance of the complex is measured at 560 nm against a reagent blank.[1]

Alternative Method 2: Spectrophotometric Analysis (DDQ Reagent)

This method involves the formation of a charge-transfer complex between the drug and DDQ reagent.[2]

Procedure:

  • Aliquots of the standard drug solution are added to a series of volumetric flasks.[2]

  • A solution of DDQ reagent is added to each flask, resulting in the formation of a honey-colored solution.[2]

  • The final volume is made up with a suitable solvent (e.g., chloroform).[2]

  • The absorbance of the resulting charge-transfer complex is measured at 470 nm against a reagent blank.[2]

Methodology and Comparison Visualizations

To further elucidate the experimental workflow and the logical comparison between the analytical methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions chrom_cond Define Chromatographic Conditions prep_std->chrom_cond prep_sample Prepare Sample Solutions prep_sample->chrom_cond forced_deg Forced Degradation Studies chrom_cond->forced_deg linearity Linearity & Range chrom_cond->linearity specificity Specificity forced_deg->specificity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_acq Data Acquisition robustness->data_acq report_gen Generate Validation Report data_acq->report_gen

Figure 1. Workflow for HPLC-UV Method Validation.

Method_Comparison cluster_hplc HPLC-UV Method cluster_spectro Spectrophotometric Methods hplc_adv Advantages: - High Specificity (Stability-Indicating) - High Sensitivity (Low LOD/LOQ) - Simultaneous analysis of drug and impurities decision Choice of Method hplc_adv->decision For R&D, Stability Studies hplc_disadv Disadvantages: - Higher cost (instrumentation & solvents) - More complex method development hplc_disadv->decision spectro_adv Advantages: - Low cost and simple instrumentation - Rapid analysis for routine QC - Less complex method development spectro_adv->decision For basic QC of known formulations spectro_disadv Disadvantages: - Lower Specificity (interference from excipients) - Not stability-indicating - Lower Sensitivity spectro_disadv->decision

Figure 2. Comparison of HPLC-UV and Spectrophotometric Methods.

References

A Comparative Guide to Oxyfedrine Hydrochloride and Other Beta-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of oxyfedrine (B31961) hydrochloride with other prominent beta-adrenoceptor agonists, namely isoproterenol (B85558) and dobutamine (B195870). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.

Introduction

Beta-adrenoceptor agonists are a class of drugs that stimulate beta-adrenergic receptors, leading to various physiological responses, primarily in the cardiovascular and respiratory systems. They are crucial in managing conditions such as heart failure, cardiogenic shock, and bronchospasm. This guide focuses on oxyfedrine hydrochloride, a partial beta-agonist with vasodilatory properties, and compares its performance against the non-selective agonist isoproterenol and the relatively beta-1 selective agonist dobutamine.

Oxyfedrine is recognized for its dual action of enhancing myocardial oxygen supply and exerting a positive inotropic effect.[1][2] Isoproterenol is a potent, non-selective beta-agonist, while dobutamine is a synthetic catecholamine primarily used for its inotropic effects in acute heart failure.

Pharmacological Comparison

The primary mechanism of action for these agonists involves the stimulation of beta-adrenoceptors, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade results in various downstream effects, including increased cardiac contractility and heart rate.

Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. The following table summarizes the available receptor binding affinity data for dobutamine and isoproterenol. Specific binding affinity data for this compound at β1 and β2 adrenoceptors were not available in the reviewed literature.

Table 1: Beta-Adrenoceptor Binding Affinities

CompoundReceptor SubtypeDissociation Constant (Kd)Tissue/SystemReference
Dobutamine β12.5 µMRat Heart[3]
β225.4 µMRat Lung[3]
Isoproterenol β10.66 µMRat Kidney Tubular Cell Membrane[4]
Adenylyl Cyclase Activation

The activation of adenylyl cyclase and subsequent cAMP production is a critical step in the signaling pathway of beta-agonists. The potency of an agonist in this process is often expressed as its half-maximal effective concentration (EC50). While specific EC50 values for oxyfedrine were not found, data for isoproterenol and the general mechanism for dobutamine are described.

Table 2: Adenylyl Cyclase Activation

CompoundEC50Cell/Tissue SystemReference
This compound Data not available--
Isoproterenol ~52.3 nM (β2AR) / ~191 nM (β1AR)Transfected CHW-1102 cells[5]
Dobutamine Activates adenylyl cyclase via Gs protein couplingNeonatal Rat Cardiomyocytes[6]

Hemodynamic Effects

The clinical utility of beta-agonists is largely defined by their hemodynamic effects. The following table summarizes key hemodynamic parameters observed in human studies for each of the three compounds. It is important to note that these values are derived from different studies with varying patient populations and methodologies.

Table 3: Comparative Hemodynamic Effects in Humans

ParameterThis compoundIsoproterenolDobutamine
Heart Rate No significant change[7] or increased[8]Increased[9]Slightly increased[1] or increased
Systolic Blood Pressure No significant change[7] or decreased[8]Elevated[9]Increased
Diastolic Blood Pressure Decreased[8]Lowered[9]-
Mean Arterial Pressure -Lowered[9]No significant change[1] or variable
Cardiac Output/Index Increased[8]Increased[9]Increased[1][2]
Stroke Volume/Index -Increased[9]Increased[2]
Systemic Vascular Resistance --Decreased
Pulmonary Wedge Pressure --Decreased[1]

Signaling Pathways and Experimental Workflows

Beta-Adrenoceptor Signaling Pathway

The binding of a beta-agonist to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.

G Beta-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Agonist Beta-Agonist (Oxyfedrine, Isoproterenol, Dobutamine) Beta_Receptor Beta-Adrenoceptor Beta_Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Cardiac Contractility & Heart Rate PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified signaling cascade following beta-adrenoceptor activation.

Experimental Workflow: Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of a compound, a radioligand competition binding assay is commonly employed. The general workflow is outlined below.

G Radioligand Competition Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing beta-receptors Start->Prepare_Membranes Incubate Incubate membranes with fixed concentration of radioligand and varying concentrations of unlabeled competitor drug Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay for Beta-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for beta-adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to beta-adrenoceptors.

Materials:

  • Cell membranes expressing the beta-adrenoceptor subtype of interest.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

  • Unlabeled test compounds (e.g., this compound, isoproterenol, dobutamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or near its Kd).

    • A range of concentrations of the unlabeled test compound.

    • For non-specific binding control wells, add a high concentration of a known potent antagonist (e.g., propranolol).

    • For total binding control wells, add only binding buffer and radioligand.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol describes a general method for measuring the ability of a beta-agonist to stimulate the production of cAMP in whole cells.

Objective: To determine the potency (EC50) of a test compound in stimulating adenylyl cyclase activity.

Materials:

  • Cultured cells expressing the beta-adrenoceptor of interest.

  • Test compounds (e.g., this compound, isoproterenol, dobutamine).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation buffer (e.g., HBSS or serum-free media).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Culture: Plate the cells in culture plates and grow them to the desired confluency.

  • Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor. Incubate for a short period (e.g., 30 minutes) to allow the inhibitor to take effect.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the wells. Include a control with no agonist (basal level) and a positive control with a known potent agonist (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound, isoproterenol, and dobutamine are all beta-adrenoceptor agonists with distinct pharmacological profiles that dictate their clinical applications. Isoproterenol is a potent, non-selective agonist, leading to significant increases in heart rate and contractility, along with vasodilation. Dobutamine exhibits relative selectivity for beta-1 receptors, making it a valuable inotropic agent with less pronounced chronotropic effects.

Oxyfedrine's characterization as a partial beta-agonist with vasodilatory properties suggests a more nuanced mechanism of action, potentially offering therapeutic benefits in conditions like angina by improving myocardial oxygen balance.[2] However, a comprehensive quantitative comparison is hampered by the limited availability of in vitro pharmacological data, such as receptor binding affinities and adenylyl cyclase activation potencies, in the public domain. Further research is warranted to fully elucidate the comparative pharmacology of this compound and establish its precise place in the therapeutic armamentarium of beta-adrenoceptor agonists.

References

Comparative Analysis of Oxyfedrine Hydrochloride Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of publicly available data directly comparing the pharmacological and physiological effects of the individual isomers of Oxyfedrine (B31961) hydrochloride, namely l-Oxyfedrine and d-Oxyfedrine. While the racemic mixture of Oxyfedrine hydrochloride is recognized as a β-adrenergic receptor agonist with vasodilatory and cardiotonic properties, a detailed comparative analysis of its stereoisomers based on robust experimental data is not currently possible due to the limited information in the public domain.

This compound has been investigated for its therapeutic potential in cardiovascular conditions, particularly angina pectoris.[1] The primary mechanism of action for the racemic compound involves the stimulation of β-adrenergic receptors, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within cells.[2] This cascade results in vasodilation and increased myocardial contractility.[2]

Despite the established pharmacological profile of the racemate, specific data delineating the contributions of the l- and d-isomers to these effects are largely absent from the available literature. For a thorough comparative analysis as requested, quantitative data on the following parameters for each isomer would be essential:

  • Receptor Binding Affinity: Determination of the binding affinity (e.g., Ki values) of l-Oxyfedrine and d-Oxyfedrine for β1- and β2-adrenergic receptors.

  • Functional Potency and Efficacy: Measurement of the potency (e.g., EC50 values) and efficacy (e.g., Emax values) of each isomer in functional assays, such as adenylyl cyclase activation or contractility studies in isolated tissues.

  • Pharmacokinetic Properties: Comparative assessment of the absorption, distribution, metabolism, and excretion of each isomer.

  • In Vivo Cardiovascular Effects: Direct comparison of the hemodynamic effects (e.g., changes in heart rate, blood pressure, and coronary blood flow) of l-Oxyfedrine and d-Oxyfedrine in animal models or human subjects.

While some studies mention the synthesis of l-erythro-norephedrine as a precursor in the synthesis of radiolabeled Oxyfedrine, indicating that stereospecific synthesis methods exist, detailed protocols for the synthesis and separation of individual Oxyfedrine isomers are not extensively described in the reviewed literature.[3]

Signaling Pathway of Racemic this compound

The generally accepted signaling pathway for racemic this compound, as a β-adrenergic agonist, is initiated by its binding to β-adrenergic receptors on the surface of target cells, such as cardiomyocytes and vascular smooth muscle cells. This interaction activates the receptor, leading to the stimulation of adenylyl cyclase via a Gs protein. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of the drug.

Oxyfedrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxyfedrine Oxyfedrine (racemic) BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor Binds to Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Effects (e.g., Vasodilation, Increased Contractility) PKA->CellularResponse Phosphorylates Targets Leading to

Caption: Signaling pathway of racemic this compound.

Conclusion

The creation of a comprehensive and objective comparison guide for the isomers of this compound is currently impeded by the lack of publicly available, peer-reviewed experimental data that directly compares the l- and d-isomers. Future research focusing on the stereoselective pharmacological and pharmacokinetic properties of Oxyfedrine is necessary to elucidate the specific contributions of each isomer to the overall therapeutic and potential adverse effects of the racemic mixture. Such studies would be invaluable for drug development professionals and researchers in the cardiovascular field.

References

Independent Validation of Oxyfedrine Hydrochloride's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mode of action of Oxyfedrine hydrochloride with other established anti-anginal therapies. Experimental data from independent studies are presented to support the validation of its mechanism.

Introduction to this compound

This compound is a pharmacological agent indicated for the treatment of angina pectoris and myocardial infarction.[1] Its primary mechanism of action is as a partial agonist of β-adrenergic receptors, coupled with vasodilatory effects.[2][3] This dual action aims to improve the balance between myocardial oxygen supply and demand, a critical factor in the pathophysiology of angina.

Core Mechanism of Action of this compound

This compound primarily exerts its therapeutic effects through the following pathways:

  • β-Adrenergic Receptor Partial Agonism : As a partial agonist, Oxyfedrine binds to β-adrenergic receptors, eliciting a submaximal response compared to full agonists like isoprenaline. This results in a moderate increase in heart rate and myocardial contractility. In the presence of high levels of endogenous catecholamines (such as during exercise), its antagonistic properties become evident, attenuating the excessive cardiac stimulation.[4]

  • Vasodilation : Oxyfedrine induces vasodilation of coronary and peripheral blood vessels.[5] This effect is mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to the relaxation of vascular smooth muscle.[6][7] The reduction in peripheral resistance (afterload) and venous return (preload) lessens the workload on the heart.

Signaling Pathway of this compound

Oxyfedrine_Pathway cluster_extracellular Extracellular Space Oxyfedrine Oxyfedrine Hydrochloride BetaReceptor β-Adrenergic Receptor Oxyfedrine->BetaReceptor binds to AC Adenylyl Cyclase BetaReceptor->AC cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates MyosinLCK_inactive Myosin Light Chain Kinase (Inactive) cAMP->MyosinLCK_inactive inhibits activation of MyosinLCK_active Myosin Light Chain Kinase (Active) CaChannels Ca²⁺ Channels (Cardiac Muscle) PKA->CaChannels phosphorylates Relaxation Vasodilation PKA->Relaxation promotes CaInflux ↑ Ca²⁺ Influx CaChannels->CaInflux Contraction ↑ Myocardial Contractility CaInflux->Contraction

Caption: Signaling pathway of this compound.

Comparison with Alternative Anti-Anginal Agents

The following table summarizes the mode of action of this compound in comparison to other major classes of anti-anginal drugs.

Drug ClassPrimary Mechanism of ActionEffect on Heart RateEffect on Myocardial ContractilityEffect on Vasodilation
This compound β-adrenergic partial agonistModerate IncreaseModerate IncreaseYes (Coronary & Peripheral)
Beta-Blockers (e.g., Propranolol, Atenolol)Competitive antagonists of β-adrenergic receptorsDecreaseDecreaseMinimal
Calcium Channel Blockers (e.g., Verapamil, Diltiazem)Block L-type calcium channelsDecrease (non-dihydropyridines)DecreaseYes (Coronary & Peripheral)
Nitrates (e.g., Nitroglycerin)Release nitric oxide (NO), leading to cGMP-mediated vasodilationReflex IncreaseMinimalYes (Predominantly Venous)
Ranolazine Inhibits the late sodium current (INa)MinimalMinimalNo
Ivabradine Selectively inhibits the If current in the sinoatrial nodeDecreaseNoNo
Nicorandil Potassium channel activator and NO donorMinimalMinimalYes (Coronary & Peripheral)
Trimetazidine Inhibits fatty acid oxidation, shifting energy metabolism to glucose oxidationMinimalMinimalNo

Experimental Validation and Comparative Data

Clinical Trials in Angina Pectoris

Several double-blind, randomized controlled trials have been conducted to validate the efficacy of this compound in patients with stable angina pectoris.

Table 1: Comparison of Oxyfedrine with Beta-Blockers in Exercise Tolerance Tests

StudyComparatorNDosageChange in Exercise Duration (seconds)Change in Time to Onset of Angina (seconds)
Whittington & Raftery (1980)[6]Propranolol30Oxyfedrine: up to 32 mg t.i.d.; Propranolol: up to 120 mg t.i.d.Significant improvement with both (p < 0.05)Not reported
Fananapazir & Bray (1985)AtenololNot specifiedOxyfedrine: 24 mg q.i.d.; Atenolol: 100 mg o.d.Similar improvement with bothNot reported
Comparative Clinical TrialOxprenolol30Not specifiedSignificantly improved vs. placebo, comparable to oxprenololSignificantly improved vs. placebo, comparable to oxprenolol

t.i.d. = three times a day; q.i.d. = four times a day; o.d. = once a day

Hemodynamic Studies

Animal and human studies have investigated the hemodynamic effects of Oxyfedrine.

Table 2: Hemodynamic Effects of Oxyfedrine vs. Propranolol in Cats (Parratt & Mackenzie, 1980)

ParameterOxyfedrine (14 mg/kg/day)Propranolol (4 mg/kg/day)
Arterial Blood PressureIncreasedNo significant change
Cardiac OutputNo significant changeSlight reduction (12%)
Heart RateNo significant changeDecreased
Left Ventricular dP/dt maxNo significant changeDecreased
Myocardial Blood Flow

A study utilizing positron emission tomography (PET) assessed the impact of intravenous Oxyfedrine on regional myocardial blood flow in patients with coronary artery disease.

Table 3: Effect of Intravenous Oxyfedrine on Regional Myocardial Blood Flow (Kaski et al., 1991)[4]

RegionBaseline Myocardial Blood Flow (ml/g/min)Myocardial Blood Flow after Oxyfedrine (ml/g/min)Percentage Increase
Supplied by stenotic vessels0.90 ± 0.151.20 ± 0.3125% (p = 0.002)
Supplied by normal vessels1.08 ± 0.191.38 ± 0.4922% (p < 0.05)

Experimental Protocols

Treadmill Exercise Testing for Angina Pectoris

Objective: To assess the effect of the investigational drug on exercise tolerance and the onset of anginal symptoms.

Protocol Outline:

  • Patient Preparation: Patients discontinue their usual anti-anginal medications for a specified washout period. A baseline 12-lead electrocardiogram (ECG) is recorded.

  • Exercise Protocol: A standardized protocol, such as the Bruce or modified Bruce protocol, is used. The treadmill speed and gradient are increased at regular intervals (e.g., every 3 minutes).

  • Monitoring: Continuous 12-lead ECG monitoring is performed throughout the test and recovery period. Blood pressure is measured at rest and at the end of each exercise stage.

  • Endpoints: The test is terminated upon the patient's request due to fatigue, chest pain, or other limiting symptoms, or if specific ECG changes (e.g., significant ST-segment depression) or hemodynamic abnormalities occur.

  • Data Collection: Key parameters recorded include total exercise duration, time to onset of angina, time to onset of significant ST-segment depression, and the rate-pressure product (heart rate × systolic blood pressure) at peak exercise.

Treadmill_Protocol cluster_pre Pre-Test cluster_test Exercise Test cluster_monitoring Continuous Monitoring cluster_post Post-Test Washout Medication Washout Baseline Baseline ECG & Vitals Washout->Baseline Start Start Protocol (e.g., Bruce) Baseline->Start Stage1 Stage 1 Start->Stage1 ECG 12-Lead ECG Start->ECG BP Blood Pressure Start->BP Symptoms Patient Symptoms Start->Symptoms Stage2 Stage 2 Stage1->Stage2 Stage1->ECG Stage1->BP Stage1->Symptoms StageN ... Stage N Stage2->StageN Stage2->ECG Stage2->BP Stage2->Symptoms Peak Peak Exercise StageN->Peak StageN->ECG StageN->BP StageN->Symptoms Peak->ECG Peak->BP Peak->Symptoms Recovery Recovery Period Peak->Recovery Analysis Data Analysis Recovery->Analysis

Caption: Workflow for a treadmill exercise test protocol.

Hemodynamic Monitoring

Objective: To measure key cardiovascular parameters to assess the drug's effect on cardiac function and peripheral circulation.

Methodologies:

  • Invasive Monitoring:

    • Arterial Line: For continuous blood pressure measurement.

    • Pulmonary Artery Catheter (Swan-Ganz): To measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure (an estimate of left atrial pressure).

  • Non-invasive or Minimally Invasive Monitoring:

    • Echocardiography: To assess left ventricular function, including ejection fraction and wall motion abnormalities.

    • Pulse Contour Analysis: To estimate cardiac output from the arterial pressure waveform.

Positron Emission Tomography (PET) for Myocardial Blood Flow

Objective: To quantify regional myocardial blood flow at rest and after pharmacological stress to assess the drug's effect on coronary vasodilation.

Protocol Outline:

  • Radiotracer Administration: A positron-emitting radiotracer (e.g., 15O-water, 13N-ammonia, or 82Rb-rubidium) is injected intravenously.

  • Image Acquisition: Dynamic images are acquired over the heart region to track the uptake and clearance of the tracer.

  • Pharmacological Stress: A vasodilator agent (e.g., adenosine or dipyridamole) is infused to induce maximal coronary blood flow (hyperemia).

  • Rest and Stress Scans: Image acquisition is performed at baseline (rest) and during pharmacological stress.

  • Data Analysis: Kinetic modeling is applied to the dynamic PET data to calculate myocardial blood flow in absolute units (ml/g/min) for different myocardial regions.

PET_Workflow cluster_rest Resting State cluster_stress Stress State cluster_analysis Final Analysis Rest_Inject Inject Radiotracer Rest_Scan Dynamic PET Scan Rest_Inject->Rest_Scan Rest_MBF Calculate Resting Myocardial Blood Flow Rest_Scan->Rest_MBF Compare Compare Rest & Stress MBF Rest_MBF->Compare Stress_Agent Administer Vasodilator Stress_Inject Inject Radiotracer Stress_Agent->Stress_Inject Stress_Scan Dynamic PET Scan Stress_Inject->Stress_Scan Stress_MBF Calculate Stress Myocardial Blood Flow Stress_Scan->Stress_MBF Stress_MBF->Compare

Caption: Workflow for a PET myocardial blood flow study.

Conclusion

Independent experimental data validate the dual mode of action of this compound as a β-adrenergic partial agonist and a vasodilator. Clinical trials have demonstrated its anti-anginal efficacy, which is comparable to that of established beta-blockers. Hemodynamic studies and myocardial blood flow imaging further support its mechanism of improving the balance between myocardial oxygen supply and demand. This guide provides a comparative framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound in the context of current anti-anginal therapies.

References

A Comparative Meta-Analysis of Oxyfedrine Hydrochloride in the Treatment of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data on Oxyfedrine (B31961) hydrochloride, an anti-anginal agent. It is designed to offer an objective comparison of its performance against other alternatives, supported by experimental data, to inform research and drug development efforts.

Efficacy of Oxyfedrine Hydrochloride in Angina Pectoris: A Quantitative Comparison

This compound has been evaluated in several clinical trials, demonstrating its efficacy in improving exercise tolerance and reducing symptoms of angina pectoris. The following table summarizes the key quantitative data from comparative clinical trials.

Performance MetricThis compoundComparatorComparator PerformanceStudy Design
Exercise Tolerance
Increase in Total Exercise TimeComparable to oxprenolol[1]OxprenololSignificantly improved compared to placebo[1]Randomized, Placebo-Controlled[1]
Increase in Exercise Time to Onset of AnginaSignificantly improved compared to placebo[1]Placebo-Randomized, Placebo-Controlled[1]
Increase in Time to 1mm ST Segment Depression1.9 +/- 1.5 minutes[2]Placebo1.5 +/- 1.5 minutes[2]Double-Blind, Crossover[2]
Increase in Total Work Done370 +/- 209 joules/kg[2]Placebo312 +/- 189 joules/kg[2]Double-Blind, Crossover[2]
Improvement in Treadmill PerformanceSimilar to atenolol[3]Atenolol (B1665814)Similar to oxyfedrine[3]Double-Blind, Crossover[3]
Hemodynamic Effects (at rest)
Heart Rate103 +/- 19 bpm[2]Placebo84 +/- 23 bpm[2]Double-Blind, Crossover[2]
Systolic Blood Pressure133 +/- 20 mmHg[2]Placebo123 +/- 16 mmHg[2]Double-Blind, Crossover[2]
Double Product13.7 x 10³ +/- 3.1 x 10³[2]Placebo11 x 10³ +/- 2 x 10³[2]Double-Blind, Crossover[2]
Symptom Reduction
Frequency of Angina AttacksSimilar reduction to atenolol[3]AtenololSimilar reduction to oxyfedrine[3]Double-Blind, Crossover[3]
Improvement in Symptom LevelSignificant improvement (P < 0.05)[4]PropranololSignificant improvement (P < 0.05)[4]Double-Blind, Crossover, Randomized[4]
Myocardial Blood Flow
Increase in regional myocardial blood flow (stenotic vessels)+25%[5]Baseline-Positron Emission Tomography[5]
Increase in regional myocardial blood flow (normal vessels)+22%[5]Baseline-Positron Emission Tomography[5]

Mechanism of Action: A Dual Agonist-Antagonist Activity

This compound is a sympathomimetic amine that acts as a partial agonist at β-adrenergic receptors.[6][7] Its therapeutic effects in angina pectoris are attributed to a unique dual mechanism of action involving both β-adrenergic stimulation and vasodilation.[6]

Activation of β1-adrenergic receptors in the heart leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[6] This cascade results in increased myocardial contractility. Simultaneously, Oxyfedrine acts as a coronary vasodilator, relaxing the smooth muscle of coronary arteries to increase blood flow and oxygen supply to the myocardium.[6] It also induces peripheral vasodilation, which reduces the afterload on the heart.[6] Interestingly, studies have shown that Oxyfedrine can also attenuate the hemodynamic effects of potent β-agonists like isoprenaline, suggesting a β-antagonistic property as well, which is consistent with its partial agonist activity.[7]

cluster_0 Cardiomyocyte cluster_1 Coronary Smooth Muscle Cell Oxyfedrine Oxyfedrine HCl Beta1AR β1-Adrenergic Receptor Oxyfedrine->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Contraction Increased Myocardial Contractility Ca_Influx->Contraction Oxyfedrine_Vaso Oxyfedrine HCl Vasodilation Vasodilation Oxyfedrine_Vaso->Vasodilation Inc_Blood_Flow Increased Coronary Blood Flow Vasodilation->Inc_Blood_Flow

Caption: Signaling pathway of this compound in cardiomyocytes and coronary smooth muscle.

Experimental Protocols: A Synthesized Overview

The clinical trials of this compound for angina pectoris have generally followed a double-blind, randomized, crossover design.

Patient Population: The studies typically enrolled adult patients with a documented history of stable angina pectoris.[1][2][3][4] Key inclusion criteria often included a positive exercise stress test demonstrating myocardial ischemia.[1]

Treatment Regimen: In these trials, patients received this compound, a comparator drug (such as oxprenolol, atenolol, or propranolol), and a placebo during different treatment periods, with washout periods in between.[1][3][4] Dosages varied between studies, with oral this compound typically administered multiple times a day.[3][4]

Efficacy Assessment: The primary efficacy endpoints were assessed using standardized exercise tolerance tests, most commonly on a treadmill.[2][3] Key parameters measured during these tests included:

  • Time to onset of angina: The duration of exercise until the patient first experiences chest pain.[1]

  • Total exercise duration: The total time the patient is able to continue the exercise protocol.[1]

  • Time to 1mm ST-segment depression: An electrocardiographic (ECG) marker of myocardial ischemia.[2]

  • Maximal workload achieved. [2]

In addition to exercise testing, patients often maintained diaries to record the frequency of angina attacks and the consumption of rescue medication (e.g., nitroglycerin).[3]

Hemodynamic Monitoring: Heart rate and blood pressure were monitored at rest and during exercise to assess the hemodynamic effects of the treatments.[2]

The following diagram illustrates a typical experimental workflow for these clinical trials.

cluster_workflow Clinical Trial Workflow for Angina Pectoris Patient_Screening Patient Screening (Stable Angina, Positive ETT) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Period 1 (Oxyfedrine HCl) Randomization->Treatment_A Group 1 Treatment_B Treatment Period 2 (Comparator/Placebo) Randomization->Treatment_B Group 2 Washout1 Washout Period Washout1->Treatment_B Assessment1 Efficacy Assessment (ETT, Diary) Treatment_A->Assessment1 Assessment1->Washout1 Data_Analysis Data Analysis & Comparison Assessment1->Data_Analysis Washout2 Washout Period Washout2->Treatment_A Assessment2 Efficacy Assessment (ETT, Diary) Treatment_B->Assessment2 Assessment2->Washout2 Assessment2->Data_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Oxyfedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Oxyfedrine hydrochloride, a potent sympathomimetic agent. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and prevent occupational exposure. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound in solid or solution form must adhere to the following personal protective equipment standards. These requirements are based on best practices for handling potent pharmaceutical compounds and information extrapolated from safety data sheets of structurally similar molecules.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should be changed immediately upon suspected contamination.Prevents dermal absorption, a primary route of exposure. Double-gloving provides an additional barrier against potential pinholes or tears.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.Protects mucous membranes from accidental contact with the compound.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Minimizes skin contact and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a potential for aerosolization.[1]Prevents inhalation of the powdered substance, which can be harmful if ingested.[2][3]

Operational Handling and Disposal Plan

Strict adherence to the following operational and disposal procedures is critical to minimize exposure risk and ensure environmental safety.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting (Powder Form):

    • Perform all manipulations of the powdered compound within a chemical fume hood to control airborne particles.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

    • Ensure the container is appropriately sealed after preparation.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste (Gloves, Gowns, Weigh Boats, etc.) Place in a dedicated, sealed, and clearly labeled hazardous waste container.
Unused or Expired Compound Dispose of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[2][4] Do not dispose of down the drain or in regular trash.
Contaminated Solutions Collect in a sealed, labeled hazardous waste container. The container should be compatible with the solvent used.
Sharps (Needles, Syringes) Dispose of in a designated sharps container that is then managed as hazardous chemical waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, immediate and correct action is paramount. The following workflow outlines the necessary steps.

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate assess Assess the spill size and risk evacuate->assess don_ppe Don appropriate PPE assess->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Clean the area with appropriate decontaminating solution contain->cleanup dispose Dispose of all contaminated materials as hazardous waste cleanup->dispose report Report the incident to the Safety Officer dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

This comprehensive guide provides the essential framework for the safe handling of this compound. It is the responsibility of every researcher to be familiar with and adhere to these protocols. Regular review and training on these procedures are recommended to maintain a high standard of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyfedrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxyfedrine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。